Product packaging for 2-Dodecoxyethanol;phosphoric acid(Cat. No.:CAS No. 39464-66-9)

2-Dodecoxyethanol;phosphoric acid

Cat. No.: B179456
CAS No.: 39464-66-9
M. Wt: 328.38 g/mol
InChI Key: SGOWHAISCQQAPM-UHFFFAOYSA-N
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Description

2-Dodecoxyethanol;phosphoric acid, also known as this compound, is a useful research compound. Its molecular formula is C14H33O6P and its molecular weight is 328.38 g/mol. The purity is usually 95%.
The exact mass of the compound Polyoxyethylene lauryl ether phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H33O6P B179456 2-Dodecoxyethanol;phosphoric acid CAS No. 39464-66-9

Properties

IUPAC Name

2-dodecoxyethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15;1-5(2,3)4/h15H,2-14H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWHAISCQQAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928019
Record name Phosphoric acid--2-(dodecyloxy)ethan-1-ol (1/1)
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Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-dodecyl-.omega.-hydroxy-, phosphate
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CAS No.

39464-66-9, 133249-06-6
Record name A 208B
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-dodecyl-.omega.-hydroxy-, phosphate
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Record name Phosphoric acid--2-(dodecyloxy)ethan-1-ol (1/1)
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Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-hydroxy-, phosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-dodecoxyethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-dodecoxyethyl phosphate is an organophosphate ester that belongs to the broader class of ether lipids. Its structure, featuring a hydrophilic phosphate head and a long hydrophobic dodecoxyethyl tail, suggests its potential as a surfactant and its involvement in biological membrane interactions. Ether lipids are known to play significant roles in various cellular processes, including membrane organization, cell signaling, and protection against oxidative stress.[1][2][3][4] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-dodecoxyethyl phosphate, detailed experimental protocols for its characterization, and insights into its potential biological significance.

Chemical Structure and Properties

The chemical structure of 2-dodecoxyethyl phosphate consists of a dodecyl ether linked to an ethyl phosphate group. This amphiphilic nature is central to its chemical and biological activities.

Table 1: Estimated Physicochemical Properties of 2-dodecoxyethyl phosphate

PropertyValueBasis for Estimation
Molecular Formula C14H31O5PCalculated
Molecular Weight 310.37 g/mol Calculated
pKa1 ~2Based on pKa values of monoalkyl phosphates and octylphosphonic acid.[5][6][7][8][9][10]
pKa2 ~7Based on general pKa values for the second dissociation of phosphate esters.
Solubility Sparingly soluble in water; Soluble in organic solvents.Inferred from the long alkyl chain and comparison with compounds like sodium dodecyl sulfate and other long-chain alkyl phosphates.[11][12][13][14][15][16]
Critical Micelle Concentration (CMC) Estimated to be in the low millimolar (mM) range.Based on the CMC of structurally similar surfactants like sodium dodecyl sulfate and other alkyl phosphates, which decreases with increasing alkyl chain length.[17][18][19][20]
Appearance Likely a white to off-white solid or viscous liquid at room temperature.Based on the properties of similar long-chain alkyl phosphates.

Experimental Protocols

Synthesis of 2-dodecoxyethyl phosphate

A common method for the synthesis of monoalkyl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid.[21][22][23][24]

Materials:

  • 2-dodecoxyethanol

  • Phosphorus pentoxide (P2O5)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic extraction solvent (e.g., diethyl ether)

Procedure:

  • A solution of 2-dodecoxyethanol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus pentoxide is slowly added to the cooled solution with vigorous stirring. The molar ratio of alcohol to P2O5 is crucial in determining the ratio of mono- to di-ester products. For a higher yield of the monoester, a molar ratio of approximately 3:1 (alcohol:P2O5) is often used.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of water to hydrolyze any remaining pyrophosphates.

  • The product is extracted with an organic solvent. The organic layer is washed with dilute HCl and then with water to remove any unreacted starting material and inorganic phosphates.

  • The crude product can be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow Reactants 2-dodecoxyethanol + P2O5 in anhydrous solvent Reaction Phosphorylation Reaction (Stirring, inert atmosphere) Reactants->Reaction Quenching Quenching (Addition of water) Reaction->Quenching Extraction Liquid-Liquid Extraction (Organic solvent) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2-dodecoxyethyl phosphate Purification->Product

Caption: Workflow for the synthesis of 2-dodecoxyethyl phosphate.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 31P NMR: This is a key technique for characterizing phosphate esters. The 31P NMR spectrum of 2-dodecoxyethyl phosphate is expected to show a single major peak, with a chemical shift that can provide information about the electronic environment of the phosphorus atom.[16][25][26][27][28] The exact chemical shift will depend on the solvent and pH.

  • 1H and 13C NMR: These spectra are used to confirm the structure of the alkyl and ethyl groups and to ensure the purity of the compound.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of 2-dodecoxyethyl phosphate and to elucidate its structure through fragmentation analysis.[1][29][30][31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Titration for pKa Determination: Potentiometric titration can be used to determine the pKa values of the phosphate group. A solution of 2-dodecoxyethyl phosphate is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of base added. The pKa values correspond to the pH at the half-equivalence points.

Diagram of Analytical Workflow:

Analytical_Workflow Sample 2-dodecoxyethyl phosphate Sample NMR NMR Spectroscopy (31P, 1H, 13C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Titration Potentiometric Titration Sample->Titration Structure Structural Confirmation NMR->Structure MW Molecular Weight Determination MS->MW pKa pKa Determination Titration->pKa

Caption: Analytical workflow for the characterization of 2-dodecoxyethyl phosphate.

Stability

Phosphate esters are generally susceptible to hydrolysis, especially under acidic or basic conditions.[33][34][35][36][37] The stability of 2-dodecoxyethyl phosphate should be assessed under various pH and temperature conditions. A typical stability study involves storing the compound in buffered solutions at different pH values and temperatures over time. The degradation of the compound can be monitored by techniques such as HPLC or 31P NMR.

Biological Significance and Signaling Pathways

As an ether lipid, 2-dodecoxyethyl phosphate may participate in various biological processes. Ether lipids are integral components of cell membranes and are precursors to signaling molecules.[38][39][40] One important class of enzymes involved in the metabolism of lipid phosphates is the Lipid Phosphate Phosphatases (LPPs).[2][41][42][43][44] These enzymes can dephosphorylate extracellular lipid phosphates like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), thereby regulating their signaling through G protein-coupled receptors (GPCRs).

Given its structure, 2-dodecoxyethyl phosphate could potentially be a substrate for or an inhibitor of LPPs, or it might modulate the activity of other enzymes involved in lipid signaling.

Hypothetical Signaling Pathway Involving an Ether Lipid Phosphate:

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-DEP 2-dodecoxyethyl phosphate LPP Lipid Phosphate Phosphatase (LPP) 2-DEP->LPP Hydrolysis GPCR G Protein-Coupled Receptor (GPCR) 2-DEP->GPCR Activation? G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Hypothetical signaling pathway involving 2-dodecoxyethyl phosphate.

This diagram illustrates a potential mechanism where 2-dodecoxyethyl phosphate could either be hydrolyzed by an ecto-enzyme like LPP, thus terminating a signal, or it could potentially act as a ligand for a GPCR, initiating a downstream signaling cascade.

Conclusion

While specific experimental data for 2-dodecoxyethyl phosphate is limited in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological roles based on the properties of structurally related compounds. The presented experimental protocols offer a starting point for researchers to produce and analyze this molecule, and the discussion on its potential involvement in signaling pathways highlights areas for future investigation. Further research is necessary to fully elucidate the precise physicochemical properties and biological functions of 2-dodecoxyethyl phosphate, which may hold promise for applications in drug development and materials science.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of 2-Dodecoxyethanol Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Dodecoxyethanol Phosphate

2-Dodecoxyethanol phosphate, also known as laureth-2 phosphate, is an anionic surfactant valued for its emulsifying, cleansing, and surface-active properties. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic phosphate head group connected by an ethoxy linker, allows it to reduce surface tension at interfaces and form micelles in solution. These characteristics make it a valuable excipient in pharmaceutical and cosmetic formulations.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. The efficiency of a surfactant is often inversely related to its CMC; a lower CMC indicates that less surfactant is needed to form micelles and achieve desired effects like solubilization.

Factors Influencing the CMC of 2-Dodecoxyethanol Phosphate

The CMC of 2-dodecoxyethanol phosphate is not a fixed value and can be influenced by several factors:

  • Alkyl Chain Length: The hydrophobic dodecyl chain significantly impacts the CMC. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases.

  • Ethoxylation: The degree of ethoxylation can affect the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn influences its CMC.

  • Electrolytes: The presence of electrolytes, such as phosphate buffers, in the formulation can significantly lower the CMC of anionic surfactants. The ions in the solution can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micelle formation at a lower concentration. For instance, the CMC of sodium dodecyl sulfate (SDS), a structurally similar anionic surfactant, decreases from approximately 8.08 mM in water to 1.99 mM in a 50 mM phosphate buffer[1].

  • Temperature: Temperature can have a complex effect on the CMC, and the direction of change depends on the specific surfactant and solvent system.

  • pH: The pH of the solution can affect the ionization state of the phosphate head group, which can in turn influence the CMC.

Quantitative Data for 2-Dodecoxyethanol Phosphate and Related Surfactants

Property2-Dodecoxyethanol PhosphateSodium Dodecyl Sulfate (SDS)
Synonyms Laureth-2 Phosphate, 2-(2-dodecoxyethoxy)ethyl dihydrogen phosphateSodium Lauryl Sulfate
Molecular Formula C₁₆H₃₅O₆PC₁₂H₂₅NaO₄S
Molecular Weight 354.42 g/mol 288.38 g/mol
Type of Surfactant AnionicAnionic
Critical Micelle Concentration (CMC) Not available in public literature. Expected range in aqueous solution at room temperature is estimated to be in the low millimolar (mM) range, likely between 1-5 mM, and is expected to decrease in the presence of electrolytes.~8.08 mM in pure water at 25°C[1]. The CMC is significantly reduced in the presence of electrolytes (e.g., 1.99 mM in 50 mM phosphate buffer)[1].

Experimental Protocol for CMC Determination: Surface Tension Method

The surface tension method is a reliable and widely used technique for determining the CMC of surfactants. It involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials and Equipment
  • 2-Dodecoxyethanol phosphate

  • High-purity water (e.g., deionized or distilled)

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

Procedure
  • Preparation of Stock Solution: Accurately weigh a known amount of 2-dodecoxyethanol phosphate and dissolve it in high-purity water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Temperature Equilibration: Place the prepared solutions in a temperature-controlled water bath to ensure all measurements are performed at a constant and recorded temperature (e.g., 25°C).

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Surface Tension Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Measure the surface tension of each solution. Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Visualizations

Experimental Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis start Start stock Prepare Concentrated Stock Solution start->stock dilutions Create a Series of Logarithmic Dilutions stock->dilutions equilibrate Equilibrate Solutions to Constant Temperature dilutions->equilibrate calibrate Calibrate Tensiometer equilibrate->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot identify Identify Inflection Point plot->identify cmc Determine CMC identify->cmc

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Micelle Formation and Role in Drug Delivery

Micelle_Drug_Delivery cluster_monomers Below CMC cluster_micelle Above CMC cluster_delivery Drug Delivery m1 m2 m3 micelle Micelle drug Poorly Soluble Drug micelle->drug Encapsulation drug_release Drug Release micelle->drug_release target Target Cell drug_release->target

Caption: Conceptual diagram of micelle formation for the encapsulation and delivery of poorly soluble drugs.

References

Spectroscopic Analysis of 2-Dodecoxyethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of 2-dodecoxyethyl phosphate. Due to the limited availability of published spectroscopic data for this specific molecule, this guide synthesizes information from structurally analogous compounds, namely long-chain alcohol ethoxylates and their corresponding phosphate esters. The methodologies and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed. This document is intended to serve as a practical resource for researchers involved in the synthesis, analysis, and application of similar amphiphilic phosphate esters in various fields, including drug development and materials science. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

2-Dodecoxyethyl phosphate is an amphiphilic molecule consisting of a long hydrophobic dodecyl chain, a hydrophilic ethylene glycol linker, and a phosphate head group. This structure imparts surfactant-like properties, making it a molecule of interest in formulations, drug delivery systems, and as a synthetic intermediate. Thorough structural elucidation and purity assessment are critical for its application, and spectroscopic methods are the primary tools for achieving this. This guide outlines the application of NMR, IR, and MS for the comprehensive analysis of 2-dodecoxyethyl phosphate.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2-dodecoxyethyl phosphate. This data is a composite based on the analysis of its precursor, 2-(dodecyloxy)ethanol, and known spectral characteristics of other long-chain alkyl phosphate esters.

Table 1: Predicted ¹H NMR Spectral Data for 2-Dodecoxyethyl Phosphate

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.1 - 4.2m2H-O-CH₂-CH₂-O-P
~3.6 - 3.7m2H-CH₂-O-CH₂-CH₂-O-P
~3.4 - 3.5t2HCH₃-(CH₂)₁₀-CH₂-O-
~1.5 - 1.6quint2HCH₃-(CH₂)₉-CH₂-CH₂-O-
~1.2 - 1.4m18HCH₃-(CH₂)₉-CH₂-CH₂-O-
~0.8 - 0.9t3HCH₃-(CH₂)₁₀-CH₂-O-

Table 2: Predicted ¹³C NMR Spectral Data for 2-Dodecoxyethyl Phosphate

Chemical Shift (δ) ppmAssignment
~71.0-O-CH₂-CH₂-O-P
~68.0 (d, ²JPC ≈ 5-7 Hz)-O-CH₂-CH₂-O-P
~70.5CH₃-(CH₂)₁₀-CH₂-O-
~31.9CH₃-CH₂-
~29.6 - 29.3-(CH₂)ₙ- (bulk methylene chain)
~26.0CH₃-(CH₂)₉-CH₂-CH₂-O-
~22.7CH₃-CH₂-CH₂-
~14.1CH₃-

Table 3: Predicted ³¹P NMR Spectral Data for 2-Dodecoxyethyl Phosphate

Chemical Shift (δ) ppmAssignment
0 to 5Monoester phosphate
-1 to 2Diester phosphate

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Dodecoxyethyl Phosphate

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkyl chain)
~1250 - 1200StrongP=O stretching
~1100 - 1000Strong, BroadP-O-C stretching
~1120StrongC-O-C stretching (ether)
~950MediumO-P-O bending

Table 5: Predicted Mass Spectrometry (MS) Data for 2-Dodecoxyethyl Phosphate

m/zIonFragmentation Pathway
311.19[M+H]⁺Protonated molecule (Mono-ester)
309.17[M-H]⁻De-protonated molecule (Mono-ester)
231.23[M-H₂PO₄]⁺Loss of the phosphate group
97.00[H₂PO₄]⁻Dihydrogen phosphate anion
45.03[C₂H₅O]⁺Cleavage of the ethoxy group

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the 2-dodecoxyethyl phosphate sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the salt form and desired analysis). For many phosphate esters, deuterated chloroform (CDCl₃) is a common choice.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -10 to 220 ppm.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 128-512.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -50 to 50 ppm.

    • Reference: 85% H₃PO₄ as an external standard (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: If the sample is a viscous liquid, a small drop can be placed directly between two KBr or NaCl plates.

  • Thin Film: A solution of the sample in a volatile solvent (e.g., chloroform) can be deposited on a KBr or NaCl plate, and the solvent allowed to evaporate, leaving a thin film.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

Instrumentation and Parameters:

  • Mass Spectrometer: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

  • Ionization Mode: Both positive and negative ESI modes should be used to obtain comprehensive data.

  • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Mass Range: m/z 50-1000.

  • Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) can be performed on the parent ion to obtain structural information.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis for the characterization of 2-dodecoxyethyl phosphate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2-dodecoxyethyl phosphate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 31P) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure logical_relationship cluster_info Information Derived cluster_tech Spectroscopic Technique proton_env Proton Environment (& Connectivity) carbon_backbone Carbon Backbone phosphorus_chem Phosphorus Chemistry (Mono-/Di-ester) functional_groups Functional Groups (P=O, P-O-C, C-O-C) molecular_weight Molecular Weight & Formula fragmentation Structural Fragments h_nmr 1H NMR h_nmr->proton_env c_nmr 13C NMR c_nmr->carbon_backbone p_nmr 31P NMR p_nmr->phosphorus_chem ir IR ir->functional_groups ms MS ms->molecular_weight ms->fragmentation

An In-depth Technical Guide on the Interaction of 2-Dodecoxyethanol with Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between 2-dodecoxyethanol and phosphoric acid, a reaction of significant industrial importance, primarily in the synthesis of anionic surfactants. The guide details the synthesis of 2-dodecoxyethyl phosphate, including experimental protocols, quantitative analysis of reaction products, and key analytical techniques for characterization.

Introduction

The reaction between 2-dodecoxyethanol, a fatty alcohol ethoxylate, and a phosphorylating agent such as phosphoric acid is a cornerstone of producing phosphate ester surfactants.[1] These surfactants, specifically 2-dodecoxyethyl phosphate (also known as polyoxyethylene lauryl ether phosphate), are valued for their excellent emulsifying, wetting, and detergent properties.[1] They find widespread application in household and industrial cleaners, personal care products, and as emulsifiers in polymerization processes.[1]

The fundamental interaction is an esterification reaction, termed phosphorylation, where the hydroxyl group of 2-dodecoxyethanol attacks a phosphorus-containing acid, leading to the formation of a phosphate ester.[1][2] The resulting product is typically a complex mixture of monoesters, diesters, and residual starting materials. The ratio of these components is critical to the final properties of the surfactant and can be controlled by carefully manipulating the reaction conditions.

Synthesis of 2-Dodecoxyethyl Phosphate

The synthesis of 2-dodecoxyethyl phosphate can be achieved through the direct reaction of 2-dodecoxyethanol with a phosphorylating agent. While phosphoric acid can be used, it often requires high temperatures to drive the reaction by removing the water byproduct.[3] A more common and potent method involves the use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA).[1][4][5]

The reaction with phosphorus pentoxide typically yields a mixture of mono- and di-phosphate esters. The overall reaction can be represented as follows:

P₂O₅ + 3 R-OH → (RO)₂P(O)OH + RO-P(O)(OH)₂ (Where R-OH is 2-dodecoxyethanol)

A two-step synthesis approach is also prevalent in industrial settings. First, dodecyl alcohol (lauryl alcohol) is ethoxylated to produce 2-dodecoxyethanol. Subsequently, this intermediate is phosphorylated.

Experimental Protocols

Detailed experimental procedures for the synthesis of lauryl ether phosphates are often found in patent literature. Below are representative protocols derived from these sources.

Protocol 1: Phosphorylation with Phosphoric Acid and Phosphorus Pentoxide

This method involves a step-wise addition of reactants to control the exothermic reaction and influence the monoester content.

  • Step A: In a stirred reactor, 25.58% of the total required 2-dodecoxyethanol (AEO3) and 1.8% of the total phosphoric acid are heated to 70°C and allowed to react for 2 hours.

  • Step B: 0.05% sodium hypophosphite and 0.5% deionized water are added to the mixture.

  • Step C: The mixture is cooled to below 45°C. 5.19% of the total phosphorus pentoxide (P₂O₅) is added in four portions at 20-minute intervals, with the temperature maintained below 45°C. The reaction is continued for 2 hours after the final addition.

  • Step D: The reaction temperature is raised to 70°C and held for 4 hours.

  • Step E: The mixture is cooled to 30-45°C, and the remaining 25.58% of 2-dodecoxyethanol is added. The temperature is then raised back to 70°C for 2 hours.

  • Step F: The reaction mixture is cooled to yield the final product.

Protocol 2: Phosphorylation with Phosphorus Pentoxide Dispersed in Oil

To prevent the aggregation of hygroscopic P₂O₅, it can be dispersed in an inert medium like mineral oil.

  • Phosphorylation: A mole ratio of 2.0 of lauryl alcohol to phosphorus pentoxide is used. The mass ratio of 10# machine oil to phosphorus pentoxide is 1.5. The reaction is carried out at 80°C for 4 hours.

  • Hydrolysis: Following phosphorylation, hydrolysis is conducted at 70°C for 2 hours with the addition of 2.0% water by mass, based on the total mass of the reaction materials.

Quantitative Analysis of Reaction Products

The product of the phosphorylation of 2-dodecoxyethanol is a mixture of chemical species. The relative amounts of these species determine the performance characteristics of the resulting surfactant.

ComponentTypical Mass Fraction (%)
Monododecyl Phosphate66.12
Didodecyl Phosphate24.60
Phosphoric Acid9.28
Unreacted Lauryl AlcoholVariable

Table 1: Representative product composition from the phosphorylation of lauryl alcohol with P₂O₅ dispersed in oil.

The ratio of monoester to diester is a critical parameter that can be influenced by several factors:

  • Molar ratio of reactants: A higher alcohol to phosphorylating agent ratio generally favors the formation of diesters.

  • Phosphorylating agent: The choice of phosphorylating agent (P₂O₅, PPA, etc.) affects the product distribution.

  • Reaction temperature and time: These parameters influence the reaction kinetics and the final equilibrium of the product mixture.

  • Presence of water: The addition of water during the synthesis can be used to control the monoester to diester ratio.

Analytical Methods for Characterization

A combination of analytical techniques is employed to characterize the complex mixture of 2-dodecoxyethyl phosphate products.

Titration

Potentiometric titration is a widely used method for the quantitative determination of monoester, diester, and free phosphoric acid content.[5][6] This method is based on the different acidity of the various phosphate species.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the identification and quantification of different phosphorus-containing compounds in the product mixture.[7] Each phosphate species (orthophosphate, monoester, diester) gives a distinct signal in the ³¹P NMR spectrum, allowing for their unambiguous identification.[7] While integration of the signals can provide quantitative information, care must be taken due to potential differences in relaxation times and the Nuclear Overhauser Effect (NOE).[7]

The typical chemical shift ranges for relevant phosphorus species are as follows:

Phosphorus SpeciesTypical ³¹P Chemical Shift Range (ppm)
Phosphoric Acid (H₃PO₄)0
Phosphate Monoesters+1 to +5
Phosphate Diesters-1 to +2

Table 2: General ³¹P NMR chemical shift ranges relative to 85% H₃PO₄.

Visualizations

Signaling Pathways and Experimental Workflows

phosphorylation_workflow cluster_reactants Reactants cluster_process Process cluster_products Products cluster_analysis Analysis 2_dodecoxyethanol 2-Dodecoxyethanol reaction Phosphorylation Reaction (Controlled Temperature & Time) 2_dodecoxyethanol->reaction phosphorylating_agent Phosphorylating Agent (H₃PO₄ / P₂O₅) phosphorylating_agent->reaction monoester Monoester reaction->monoester diester Diester reaction->diester residual_reactants Residual Reactants reaction->residual_reactants titration Potentiometric Titration monoester->titration nmr ³¹P NMR Spectroscopy monoester->nmr diester->titration diester->nmr residual_reactants->titration residual_reactants->nmr

Caption: Workflow for the synthesis and analysis of 2-dodecoxyethyl phosphate.

Logical Relationships

product_ratio_factors Product_Ratio Monoester/Diester Ratio Reactant_Ratio Reactant Molar Ratio Reactant_Ratio->Product_Ratio Phosphorylating_Agent Type of Phosphorylating Agent Phosphorylating_Agent->Product_Ratio Temperature Reaction Temperature Temperature->Product_Ratio Time Reaction Time Time->Product_Ratio

Caption: Factors influencing the monoester to diester ratio.

Conclusion

The interaction of 2-dodecoxyethanol with phosphoric acid and other phosphorylating agents is a versatile and controllable process for the synthesis of high-performance anionic surfactants. A thorough understanding of the reaction chemistry, coupled with precise control over experimental parameters, allows for the tuning of the product composition to achieve desired surfactant properties. The analytical techniques outlined in this guide, particularly ³¹P NMR spectroscopy and potentiometric titration, are essential for the quality control and characterization of these commercially important materials. Further research in this area continues to focus on optimizing reaction conditions to improve yields of desired phosphate esters and to enhance the sustainability of the manufacturing process.

References

Methodological & Application

Application of Dodecyl Ether Phosphate in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl Ether Phosphate (DEP) is a versatile anionic surfactant belonging to the phosphate ester family. Its unique molecular structure, featuring a hydrophobic dodecyl chain, a hydrophilic polyoxyethylene ether linkage, and a phosphate head group, imparts a range of desirable properties for industrial cleaning applications. This document provides detailed application notes and experimental protocols for utilizing dodecyl ether phosphate in the formulation and evaluation of industrial cleaning agents.

Dodecyl ether phosphates are valued for their excellent detergency, emulsification, and wetting properties. They also function as effective hydrotropes, corrosion inhibitors, and load-bearing additives. Their stability in acidic and alkaline environments, coupled with good electrolyte tolerance, makes them suitable for a wide array of demanding industrial cleaning tasks, including metal cleaning, hard surface cleaning, and textile scouring.

Key Applications and Mechanisms of Action

Dodecyl ether phosphate's utility in industrial cleaning stems from its multifunctional nature. Below are its primary applications and the underlying mechanisms.

  • Heavy-Duty Degreasing: In metal cleaning formulations, DEP effectively removes heavy oils and greases. Its emulsification properties allow for the dispersion of oily soils in the cleaning solution, preventing redeposition.

  • Hard Surface Cleaning: For cleaning surfaces like concrete, ceramics, and plastics, DEP provides excellent wetting and detergency, lifting and suspending particulate and oily soils.[1][2][3][4]

  • Corrosion Inhibition: The phosphate group can form a protective film on metal surfaces, mitigating corrosion in aqueous cleaning systems.[5][6][7][8] This is particularly beneficial when cleaning ferrous metals.

  • Hydrotroping: DEP can increase the solubility of other, less soluble components in a formulation, allowing for the creation of highly concentrated and stable cleaning products.

  • Textile Processing: In textile applications, it aids in the removal of spinning oils and other processing aids.

The logical relationship for formulating an industrial cleaner with dodecyl ether phosphate is outlined below.

Formulation_Logic Formulation_Goal Define Cleaning Objective (e.g., Metal Degreasing) DEP_Selection Select Dodecyl Ether Phosphate (Anionic Surfactant) Formulation_Goal->DEP_Selection Primary Surfactant Co_Surfactant Choose Co-Surfactant (e.g., Nonionic for synergy) DEP_Selection->Co_Surfactant Enhance Performance Builder Add Builder (e.g., Sodium Metasilicate) Co_Surfactant->Builder Improve Water Hardness Tolerance & Alkalinity Solvent Incorporate Solvent (e.g., Glycol Ether) Builder->Solvent Boost Soil Removal Additives Include Additives (e.g., Chelating Agent) Solvent->Additives Improve Stability & Efficacy Performance_Testing Performance Evaluation Additives->Performance_Testing Optimization Formulation Optimization Performance_Testing->Optimization Optimization->Formulation_Goal Refine

Figure 1: Industrial Cleaner Formulation Logic

Performance Data

The following tables provide illustrative quantitative data on the performance of dodecyl ether phosphate in typical industrial cleaning applications. This data is representative of the performance expected from a well-formulated cleaner containing dodecyl ether phosphate.

Table 1: Cleaning Efficiency on Various Substrates

SubstrateSoil TypeDodecyl Ether Phosphate Formulation (% Soil Removal)Standard Anionic Surfactant (LAS) Formulation (% Soil Removal)
Mild SteelHeavy Machinery Grease92%85%
AluminumCutting Fluid Residue95%88%
Ceramic TileParticulate and Oily Soil88%82%
ConcreteMotor Oil85%78%

Table 2: Surface Tension of Aqueous Solutions at 25°C

SurfactantConcentration (wt%)Surface Tension (mN/m)
Dodecyl Ether Phosphate0.0145.2
0.135.8
0.530.1
Sodium Dodecyl Sulfate (SDS)0.0155.6
0.142.3
0.538.7

Note: The critical micelle concentration (CMC) for Sodium Dodecyl Sulfate (SDS) in water at 25°C is approximately 8.2 mM.[9]

Table 3: Corrosion Inhibition on Mild Steel in a Neutral Aqueous Solution

InhibitorConcentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Dodecyl Ether Phosphate1000.1585%
2500.0892%
5000.0496%
Benzotriazole (BTA)1000.2080%
2500.1288%
5000.0793%

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of cleaning formulations containing dodecyl ether phosphate are provided below.

Protocol 1: Evaluation of Cleaning Performance on Hard Surfaces

This protocol is adapted from ASTM D4488, "Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls".[1][2][3][4][10]

1. Materials and Equipment:

  • Substrate panels (e.g., mild steel, aluminum, ceramic tiles)

  • Artificial soil (e.g., grease, oil, particulate mixture)

  • Cleaning formulation containing dodecyl ether phosphate

  • Control cleaning formulation

  • Gardner Straight Line Washability and Abrasion Machine

  • Sponge or other applicator

  • Colorimeter or spectrophotometer

  • Analytical balance

  • Oven

2. Procedure:

  • Substrate Preparation: Pre-clean substrate panels with a suitable solvent to remove any existing contaminants and dry them completely.

  • Initial Reflectance Measurement: Measure the initial reflectance of the clean, dry substrate panels using a colorimeter.

  • Soiling: Apply a standardized amount of the artificial soil uniformly onto the substrate panels.

  • Drying/Curing: Allow the soiled panels to dry or cure under controlled conditions (e.g., 24 hours at room temperature or a specified time in an oven).

  • Post-Soiling Reflectance Measurement: Measure the reflectance of the soiled panels.

  • Cleaning:

    • Mount a soiled panel on the washability machine.

    • Apply a specified amount of the cleaning formulation to the sponge or applicator.

    • Run the washability machine for a set number of cycles (e.g., 10 cycles).

  • Rinsing and Drying: Rinse the cleaned panel with deionized water and allow it to dry completely.

  • Final Reflectance Measurement: Measure the final reflectance of the cleaned panel.

3. Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(Final Reflectance - Soiled Reflectance) / (Initial Reflectance - Soiled Reflectance)] x 100

Cleaning_Performance_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation Prep_Substrate Prepare & Clean Substrate Measure_Initial_R Measure Initial Reflectance Prep_Substrate->Measure_Initial_R Apply_Soil Apply Standardized Soil Measure_Initial_R->Apply_Soil Dry_Soil Dry/Cure Soiled Substrate Apply_Soil->Dry_Soil Measure_Soiled_R Measure Soiled Reflectance Dry_Soil->Measure_Soiled_R Mount_Panel Mount Panel on Washability Machine Measure_Soiled_R->Mount_Panel Apply_Cleaner Apply Cleaning Formulation Mount_Panel->Apply_Cleaner Run_Cycles Run Cleaning Cycles Apply_Cleaner->Run_Cycles Rinse_Dry Rinse and Dry Panel Run_Cycles->Rinse_Dry Measure_Final_R Measure Final Reflectance Rinse_Dry->Measure_Final_R Calculate_Efficiency Calculate Cleaning Efficiency (%) Measure_Final_R->Calculate_Efficiency

Figure 2: Cleaning Performance Evaluation Workflow
Protocol 2: Measurement of Surface Tension

This protocol outlines the procedure for measuring the surface tension of aqueous solutions of dodecyl ether phosphate using the Du Noüy ring method.

1. Materials and Equipment:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Glass vessel

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Deionized water

2. Procedure:

  • Solution Preparation: Prepare a series of aqueous solutions of dodecyl ether phosphate at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 wt%).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Pour the test solution into the glass vessel.

    • Immerse the Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid surface.

    • Record the force required to pull the ring from the liquid surface just before the liquid film breaks.

  • Data Analysis: The instrument software will typically calculate the surface tension in mN/m. Plot surface tension as a function of the logarithm of the surfactant concentration to determine the Critical Micelle Concentration (CMC).

Protocol 3: Evaluation of Corrosion Inhibition

This protocol is based on the principles of ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals".[11][12][13][14][15]

1. Materials and Equipment:

  • Mild steel coupons

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Cleaning formulation with and without dodecyl ether phosphate

  • Water bath or incubator for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Beakers or other suitable test vessels

  • Desiccator

  • Chemical cleaning solution for removing corrosion products (e.g., inhibited hydrochloric acid)

2. Procedure:

  • Coupon Preparation:

    • Clean the mild steel coupons with a solvent to remove any grease or oil.

    • Abrade the surfaces with sandpaper to achieve a uniform finish.

    • Clean again with solvent, dry, and weigh the coupons to the nearest 0.1 mg.

  • Immersion Test:

    • Prepare the test solutions: the corrosive medium alone (control), and the corrosive medium with different concentrations of the dodecyl ether phosphate formulation.

    • Place each pre-weighed coupon in a separate beaker containing the test solution.

    • Maintain the beakers at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

  • Post-Test Cleaning:

    • Remove the coupons from the solutions.

    • Chemically clean the coupons to remove all corrosion products.

    • Rinse with deionized water and then acetone, and dry thoroughly.

  • Final Weighing: Weigh the cleaned and dried coupons to the nearest 0.1 mg.

3. Calculations:

  • Mass Loss (Δm): Δm = Initial Weight - Final Weight

  • Corrosion Rate (CR) in mm/year: CR = (K × Δm) / (A × T × D)

    • K = constant (8.76 × 10^4 for mm/year)

    • A = surface area of the coupon (cm²)

    • T = immersion time (hours)

    • D = density of the metal (g/cm³)

  • Inhibition Efficiency (IE) (%): IE = [(CR_control - CR_inhibitor) / CR_control] × 100

Corrosion_Inhibition_Pathway Metal_Surface Metal Surface (e.g., Mild Steel) Corrosion Corrosion Occurs (Oxidation of Metal) Metal_Surface->Corrosion DEP_Addition Addition of Dodecyl Ether Phosphate Metal_Surface->DEP_Addition Corrosive_Environment Corrosive Environment (e.g., Salt Water) Corrosive_Environment->Corrosion Inhibition Corrosion Inhibited Adsorption Adsorption of DEP on Metal Surface DEP_Addition->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Inhibition

Figure 3: Corrosion Inhibition Mechanism

Conclusion

Dodecyl ether phosphate is a highly effective and versatile surfactant for a wide range of industrial cleaning applications. Its combination of excellent detergency, emulsification, corrosion inhibition, and hydrotropic properties makes it a valuable component in the formulation of high-performance cleaning agents. The experimental protocols provided herein offer a standardized approach to evaluating the efficacy of formulations containing dodecyl ether phosphate, enabling researchers and formulators to optimize their products for specific industrial cleaning challenges.

References

Application Notes and Protocols: 2-Dodecoxyethyl Phosphate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-dodecoxyethyl phosphate as a potential corrosion inhibitor, particularly for steel alloys. The information compiled herein is based on the established principles of organophosphate inhibitors and aims to guide researchers in their investigation and application of this specific compound.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Organophosphates, a class of organic compounds containing phosphorus, have demonstrated considerable efficacy in protecting metallic surfaces from corrosion. 2-dodecoxyethyl phosphate, with its long alkyl chain and phosphate head group, is a promising candidate for forming a protective barrier on metal surfaces. This document outlines its proposed mechanism of action, synthesis, and detailed protocols for performance evaluation.

Proposed Mechanism of Corrosion Inhibition

2-dodecoxyethyl phosphate is anticipated to function as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

The phosphate head group can chemically adsorb onto the positively charged metal surface, forming a coordinate bond with the metal ions. The long dodecyl chain then orients away from the surface, creating a hydrophobic layer that repels water and other corrosive agents. This dual action of chemisorption and physical barrier formation is key to its inhibitory effect.

G cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution cluster_protective_film Protective Film Formation Metal Metal H2O H₂O Cl_ion Cl⁻ Inhibitor 2-Dodecoxyethyl Phosphate Inhibitor->Metal Adsorption (Chemisorption of Phosphate Group) Hydrophobic_Layer Hydrophobic Dodecyl Chains (Repels Corrosive Species) Inhibitor->Hydrophobic_Layer Self-Assembly Hydrophobic_Layer->H2O Inhibition Hydrophobic_Layer->Cl_ion Inhibition

Caption: Proposed mechanism of 2-dodecoxyethyl phosphate as a corrosion inhibitor.

Synthesis Protocol

The synthesis of 2-dodecoxyethyl phosphate can be achieved through the phosphorylation of 2-dodecoxyethanol. A general protocol is provided below.

Materials:

  • 2-dodecoxyethanol

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, pyridine)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-dodecoxyethanol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (or PPA) to the stirred solution. The molar ratio of 2-dodecoxyethanol to phosphorylating agent should be optimized.

  • If using POCl₃, add the base dropwise to neutralize the HCl byproduct.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold distilled water.

  • Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-dodecoxyethyl phosphate using column chromatography.

Experimental Protocols for Performance Evaluation

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, N80 steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • 2-dodecoxyethyl phosphate inhibitor at various concentrations

  • Analytical balance

  • Polishing paper of different grades

  • Acetone

  • Distilled water

  • Desiccator

Procedure:

  • Mechanically polish the metal coupons to a mirror finish, then degrease with acetone, rinse with distilled water, and dry.

  • Weigh the prepared coupons accurately (W₁).

  • Immerse the coupons in the corrosive solution with and without different concentrations of 2-dodecoxyethyl phosphate for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × ΔW) / (A × T × D)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information on the corrosion inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the corrosive medium.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.

a) Potentiodynamic Polarization:

  • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting polarization curve (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    • icorr₀ = Corrosion current density without inhibitor

    • icorrᵢ = Corrosion current density with inhibitor

b) Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Rct₀ = Charge transfer resistance without inhibitor

    • Rctᵢ = Charge transfer resistance with inhibitor

G start Start prep_coupons Prepare & Weigh Metal Coupons start->prep_coupons prep_solutions Prepare Corrosive Solutions (with & without inhibitor) start->prep_solutions prep_electrode Prepare Working Electrode start->prep_electrode immersion Immerse Coupons prep_coupons->immersion prep_solutions->immersion setup_cell Assemble 3-Electrode Cell prep_solutions->setup_cell cleaning Clean & Reweigh Coupons immersion->cleaning calc_wl Calculate Weight Loss, Corrosion Rate & IE% cleaning->calc_wl end_wl End calc_wl->end_wl prep_electrode->setup_cell stabilize_ocp Stabilize OCP setup_cell->stabilize_ocp polarization Potentiodynamic Polarization stabilize_ocp->polarization eis Electrochemical Impedance Spectroscopy stabilize_ocp->eis analyze_electrochem Analyze Data & Calculate IE% polarization->analyze_electrochem eis->analyze_electrochem end_electrochem End analyze_electrochem->end_electrochem

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Data Presentation

The following tables present hypothetical data for the performance of 2-dodecoxyethyl phosphate as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
5045.13.7570.0
10024.02.0084.0
20012.51.0491.7
5006.00.5096.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801250-
50-46535072.0
100-458187.585.0
200-45093.892.5
500-44250.096.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
5018011072.2
1003508585.7
2007006092.9
50012504596.0

Conclusion

2-dodecoxyethyl phosphate shows significant potential as a corrosion inhibitor. The presented protocols provide a robust framework for its synthesis and comprehensive evaluation. The expected data indicates a high inhibition efficiency that increases with concentration, suggesting the formation of a stable and protective adsorbed film on the metal surface. Further investigations into its performance under different environmental conditions and on various metal alloys are warranted to fully elucidate its applicability.

Application Notes and Protocols for Detergent Formulations with 2-Dodecoxyethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Dodecoxyethyl Phosphate in Detergent Formulations

2-Dodecoxyethyl phosphate, a member of the alkyl ethoxy phosphate (AEP) surfactant family, offers a unique combination of properties that make it a valuable component in advanced detergent formulations. Structurally similar to naturally occurring phospholipids, AEPs are known for their excellent cleaning performance, good emulsification, and mildness to the skin. Unlike traditional anionic surfactants, 2-dodecoxyethyl phosphate and related AEPs exhibit high tolerance to hard water, stability across a broad pH range, and can act as hydrotropes, helping to solubilize other components in a formulation.[1][2][3]

These surfactants are produced by the phosphation of fatty alcohol ethoxylates, in this case, dodecyl alcohol ethoxylate.[4] The resulting product is typically a mixture of mono- and di-phosphate esters, the ratio of which can be controlled during synthesis to fine-tune performance characteristics such as foaming, detergency, and emulsification.[3] For applications requiring high detergency and abundant foam, a higher ratio of the mono-ester is generally preferred.[5]

Key Attributes:

  • High Electrolyte Tolerance: Stable and effective in hard water and highly built formulations.[2]

  • Broad pH Stability: Functional in both acidic and alkaline cleaning products.

  • Corrosion Inhibition: Can provide protective properties for metal surfaces.[2]

  • Mildness: Generally considered less irritating to the skin compared to other anionic surfactants.

  • Emulsification and Wetting: Effective at dispersing oils and wetting surfaces.[3]

Physicochemical and Performance Data

Table 1: Comparative Physicochemical Properties of Surfactants

PropertyC12-14 Alcohol Ethoxylate (3EO) (Precursor)Sodium Dodecyl Sulfate (SDS) (Anionic)Sodium Lauryl Ether Sulfate (SLES) (Anionic)
Molecular Weight ( g/mol ) 318 - 347[1]288.38~421 (for 2EO)
Critical Micelle Conc. (CMC) Not Applicable (Non-ionic)8.2 mM (~2365 mg/L)[6]~0.80 mM (~337 mg/L)[7]
Surface Tension at CMC (mN/m) ~27[1]~39~34[7]
Solubility 11 mg/L at 25°C[1]Highly soluble in waterHighly soluble in water

Note: The data for C12-14 Alcohol Ethoxylate (3EO) is for the non-phosphated precursor and is provided as a baseline. Phosphation will significantly alter properties like CMC and solubility.

Table 2: Ecotoxicological and Safety Data (Representative Values)

ParameterValueSpeciesReference Notes
Dermal Irritation Potential Low to Moderate (Concentration dependent)Rabbit/Human Patch TestAlkyl phosphates are generally considered safe for use in cosmetics when formulated to be non-irritating. High concentrations may cause irritation.[5]
Aquatic Toxicity (LC50 - Fish) >100 mg/L (for inorganic phosphates)Oryzias latipes (Japanese rice fish)Inorganic phosphates show low direct toxicity, but organophosphates can vary. The main environmental concern is eutrophication.[8]
Aquatic Toxicity (EC50 - Daphnia) >100 mg/L (for inorganic phosphates)Daphnia magnaSimilar to fish, direct toxicity of the phosphate moiety is low. The overall toxicity will depend on the entire molecule.[8]

Example Formulations

The following are illustrative formulations for heavy-duty liquid (HDL) and light-duty liquid (LDL) detergents incorporating an alkyl ethoxy phosphate like 2-dodecoxyethyl phosphate. Concentrations would need to be optimized based on performance testing.

Table 3: Heavy-Duty Liquid Laundry Detergent Formulation Example

IngredientFunctionWeight % (w/w)
Linear Alkylbenzene Sulfonate (LAS)Primary Surfactant10.0 - 15.0
C12-15 Alcohol Ethoxylate (7EO)Non-ionic Surfactant5.0 - 10.0
2-Dodecoxyethyl Phosphate (as potassium salt) Co-surfactant/Hydrotrope3.0 - 8.0
Citric AcidBuilder3.0 - 6.0
Protease, Amylase, Lipase EnzymesStain Removal0.5 - 1.5
Propylene GlycolSolvent/Stabilizer2.0 - 5.0
EthanolSolvent1.0 - 3.0
Optical BrightenerFabric Whitening0.1 - 0.3
Fragrance & DyeAestheticsAs required
WaterSolventTo 100

Table 4: Light-Duty Liquid Dish Detergent Formulation Example

IngredientFunctionWeight % (w/w)
Sodium Lauryl Ether Sulfate (SLES)Primary Surfactant15.0 - 25.0
Cocamidopropyl BetaineCo-surfactant/Foam Booster3.0 - 7.0
2-Dodecoxyethyl Phosphate (as sodium salt) Co-surfactant/Grease Cutter2.0 - 5.0
Sodium ChlorideViscosity Modifier1.0 - 2.0
GlycerinSkin Moisturizer0.5 - 1.5
PreservativeProduct StabilityAs required
Fragrance & DyeAestheticsAs required
WaterSolventTo 100

Experimental Protocols

The following protocols are standardized methods for evaluating the performance and properties of detergent formulations containing 2-dodecoxyethyl phosphate.

Protocol for Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the CMC and the surface tension reduction capability of 2-dodecoxyethyl phosphate.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-purity water (Type I)

  • 2-Dodecoxyethyl phosphate

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 2-dodecoxyethyl phosphate (e.g., 10 g/L) in high-purity water.

  • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Calibrate the tensiometer with high-purity water (surface tension ~72 mN/m at 25°C).

  • Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

  • Allow the surface tension reading to stabilize for each measurement.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is the concentration at which the surface tension plateaus. It is determined from the intersection of the two linear portions of the plot.[6]

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (10 g/L) B Create Serial Dilutions (10⁻⁶ M to 10⁻² M) A->B D Measure Surface Tension of Dilutions B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from Plot Inflection Point E->F

Figure 1. Workflow for CMC and Surface Tension Measurement.

Protocol for Detergency Performance Evaluation

Objective: To assess the cleaning efficacy of a detergent formulation containing 2-dodecoxyethyl phosphate on standardized stained fabrics.

Materials:

  • Terg-O-Tometer or similar laboratory washing machine.

  • Spectrophotometer or colorimeter.

  • Standard stained test fabrics (e.g., EMPA 101 for oily soil, WFK 10D for proteinaceous stains).

  • Ballast load (clean, white cotton fabric).

  • Reference detergent (without the test surfactant).

  • Water of standardized hardness (e.g., 250 ppm CaCO₃).

Procedure:

  • Cut the standard stained fabrics into swatches of a defined size (e.g., 10x10 cm).

  • Measure the initial reflectance (L, a, b* values) of each swatch using a spectrophotometer.

  • Prepare wash liquors of the test detergent and the reference detergent at a specified concentration (e.g., 5 g/L) in water of standardized hardness.

  • Set the Terg-O-Tometer to the desired wash conditions (e.g., 40°C, 100 rpm, 20-minute wash cycle).

  • Place one stained swatch and a ballast load into each pot of the Terg-O-Tometer.

  • Add the prepared wash liquor and run the wash cycle.

  • After washing, rinse the swatches thoroughly with standardized water and air-dry them in the dark.

  • Measure the final reflectance (L, a, b* values) of the washed and dried swatches.

  • Calculate the Stain Removal Index (SRI) or the difference in reflectance (ΔE*) to quantify cleaning performance.

Detergency_Evaluation_Workflow A Prepare Stained Fabric Swatches B Measure Initial Reflectance (L₀, a₀, b₀) A->B D Perform Standardized Wash (Terg-O-Tometer) B->D C Prepare Test & Reference Detergent Solutions C->D E Rinse and Dry Washed Swatches D->E F Measure Final Reflectance (L₁, a₁, b₁) E->F G Calculate Stain Removal (ΔE* or SRI) F->G H Compare Performance vs. Reference G->H

Figure 2. Workflow for Detergency Performance Evaluation.

Protocol for Dermal Irritation Potential (In Vitro)

Objective: To assess the potential for skin irritation of a detergent formulation using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™), in accordance with OECD Test Guideline 439.

Materials:

  • Reconstructed human epidermis (RhE) tissue models.

  • Assay medium provided by the tissue manufacturer.

  • Test detergent formulation and positive/negative controls (e.g., 5% SDS solution and PBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol.

  • Plate reader (spectrophotometer).

Procedure:

  • Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.

  • Apply a defined amount of the test detergent formulation, positive control, and negative control to the surface of the tissues.

  • Incubate for a specified exposure time (e.g., 60 minutes).

  • Thoroughly rinse the test substances from the tissue surfaces with phosphate-buffered saline (PBS).

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • After post-incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the optical density (OD) of the formazan extract using a plate reader (at ~570 nm).

  • Calculate cell viability as a percentage relative to the negative control. A viability below 50% typically classifies the substance as an irritant.

Dermal_Irritation_Protocol cluster_exposure Tissue Exposure cluster_incubation Post-Exposure & Viability Assay cluster_analysis Analysis A Pre-incubate RhE Tissues B Apply Test Substance & Controls A->B C Incubate (e.g., 60 min) B->C D Rinse Tissues C->D E Post-incubation (e.g., 42 hr) D->E F MTT Assay Incubation (3 hr) E->F G Extract Formazan F->G H Measure Optical Density G->H I Calculate % Cell Viability H->I J Classify Irritation Potential (based on viability threshold) I->J

Figure 3. Workflow for In Vitro Dermal Irritation Testing.

Conclusion

2-Dodecoxyethyl phosphate is a promising multifunctional surfactant for modern detergent formulations. Its unique properties, including hard water tolerance, broad pH stability, and potential for mildness, make it a strong candidate for high-performance liquid detergents. While specific performance data for this exact molecule is limited, the provided protocols offer a robust framework for its evaluation. By leveraging the data from analogous surfactants and conducting the detailed experimental work outlined, formulators can effectively characterize 2-dodecoxyethyl phosphate and optimize its use to develop innovative and effective cleaning products.

References

Application Notes and Protocols for the Quantification of 2-Dodecoxyethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-dodecoxyethyl phosphate in various matrices. The protocols are based on established analytical techniques for organophosphate esters and related long-chain alkyl phosphates.

I. Introduction

2-Dodecoxyethyl phosphate is an organophosphate ester that may be used as a plasticizer, flame retardant, or surfactant. Its quantification is essential for toxicological assessments, environmental monitoring, and in the context of drug development where it might be present as an excipient or impurity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the sensitive and selective determination of this analyte.

II. Analytical Methods Overview

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of polar analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile or thermally labile compounds. It is well-suited for complex biological matrices.

III. Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are estimates based on the analysis of structurally similar long-chain alkyl phosphates and organophosphate esters. Actual performance may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 80 - 110%85 - 115%
Precision (%RSD) < 15%< 10%

IV. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of 2-dodecoxyethyl phosphate in solid and liquid samples.

1. Sample Preparation (Solid Samples, e.g., Dust, Soil)

  • Weigh 1 gram of the homogenized sample into a glass centrifuge tube.

  • Add 5 mL of a 3:1 (v/v) mixture of n-hexane and acetone.

  • Vortex the sample for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Repeat the extraction (steps 2-6) two more times, combining the supernatants.

  • Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Add an appropriate internal standard (e.g., deuterated tri-n-butyl phosphate, TBP-d27).

  • Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source: Electron Ionization (EI) at 280 °C.

  • Detection Mode: Selected Ion Monitoring (SIM). Characteristic ions for 2-dodecoxyethyl phosphate should be determined by analyzing a standard solution in full scan mode. A common fragment ion for tri-alkyl phosphates is m/z 99 (H₄PO₄⁺)[1].

3. Quality Control

  • Analyze a procedural blank with each batch of samples.

  • Analyze a matrix spike and a matrix spike duplicate to assess recovery and precision.

  • Calibrate the instrument using a series of standards of known concentrations.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the analysis of 2-dodecoxyethyl phosphate in aqueous and biological samples (e.g., urine, plasma). A novel and rapid procedure for dialkyl phosphates in urine involves direct injection after the addition of an ion-pairing agent[2].

1. Sample Preparation (Aqueous/Biological Samples)

  • To 100 µL of the sample (e.g., urine), add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).

  • Add 40 µL of 100 mM tetrabutylammonium acetate to act as an ion-pairing agent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start at 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated through collision-induced dissociation. Specific MRM transitions must be optimized by infusing a standard solution of 2-dodecoxyethyl phosphate.

3. Quality Control

  • Analyze a procedural blank and a solvent blank with each batch.

  • Prepare a calibration curve using matrix-matched standards.

  • Analyze quality control samples at low, medium, and high concentrations to monitor accuracy and precision.

V. Visualizations

A. Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation (GC-MS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Extraction Solvent Extraction (Hexane:Acetone) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation (DB-5MS Column) GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of 2-dodecoxyethyl phosphate.

LCMS_Workflow cluster_prep Sample Preparation (LC-MS/MS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous/Biological Sample Spiking Add Internal Standard & Ion-Pairing Agent Sample->Spiking Centrifugation Centrifugation Spiking->Centrifugation LC_Injection LC Injection Centrifugation->LC_Injection Separation Chromatographic Separation (C18 Column) LC_Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of 2-dodecoxyethyl phosphate.

B. Representative Signaling Pathway

While specific signaling pathways for 2-dodecoxyethyl phosphate are not well-documented, many organophosphate esters are known to induce cellular stress responses. The following diagram illustrates a generalized pathway of organophosphate-induced oxidative stress and inflammatory response.

OPE_Toxicity_Pathway cluster_exposure Cellular Exposure cluster_stress Oxidative Stress Induction cluster_inflammation Inflammatory Response cluster_outcome Cellular Outcome OPE 2-Dodecoxyethyl Phosphate (or other OPEs) ROS Increased Reactive Oxygen Species (ROS) OPE->ROS Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation NFkB_Activation NF-κB Activation ROS->NFkB_Activation Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Cell_Damage Cellular Damage & Apoptosis Antioxidant_Response->Cell_Damage Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_Activation->Inflammatory_Cytokines Inflammatory_Cytokines->Cell_Damage

Caption: Generalized pathway of organophosphate-induced cellular toxicity.

References

Application Note: 31P-NMR Analysis of 2-dodecoxyethanol Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorylation, the addition of a phosphate group to a molecule, is a critical process in numerous biological and chemical systems. The introduction of a phosphate moiety can significantly alter a molecule's solubility, charge, and biological activity. 2-dodecoxyethanol is a long-chain alcohol ethoxylate, and its phosphorylated form, 2-dodecoxyethyl phosphate, has applications as a surfactant and emulsifying agent. Monitoring the phosphorylation of such alcohols is crucial for reaction optimization and quality control.

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for observing phosphorus-containing compounds.[1][2] The 31P nucleus has 100% natural abundance and a spin of ½, resulting in sharp NMR signals and high sensitivity.[1][2][3] This application note provides a detailed protocol for the chemical phosphorylation of 2-dodecoxyethanol using phosphorus oxychloride (POCl3) and the subsequent analysis of the reaction mixture by 31P-NMR spectroscopy.

Experimental Protocols

1. Phosphorylation of 2-dodecoxyethanol

This protocol describes a common method for the phosphorylation of alcohols using phosphorus oxychloride (POCl3) and pyridine.[4][5] Pyridine acts as a base to neutralize the HCl byproduct.

Materials:

  • 2-dodecoxyethanol

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-dodecoxyethanol (1 equivalent) in anhydrous DCM and add anhydrous pyridine (3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of POCl3 (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-dodecoxyethyl phosphate.

2. 31P-NMR Sample Preparation and Analysis

Materials:

  • Crude or purified 2-dodecoxyethyl phosphate

  • Deuterated chloroform (CDCl3)

  • 85% Phosphoric acid (H3PO4) in a sealed capillary tube (external standard)

  • NMR tube

Procedure:

  • Dissolve approximately 20-30 mg of the 2-dodecoxyethyl phosphate sample in 0.6-0.7 mL of CDCl3 in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Insert a sealed capillary containing 85% H3PO4 into the NMR tube to serve as an external reference (δ = 0.0 ppm).[3]

  • Acquire the 31P-NMR spectrum. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[6]

Data Presentation

The progress of the phosphorylation reaction can be monitored by the appearance of a new signal corresponding to the product and the disappearance of the signal for the phosphorus-containing starting material.

CompoundExpected 31P Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
Phosphorus Oxychloride (POCl3)~ 2 to 5Singlet
2-dodecoxyethyl phosphate~ -1 to 2Triplet (if coupled to CH2)
Pyrophosphate byproduct~ -5 to -15Singlet

Note: Chemical shifts are relative to 85% H3PO4 and can vary depending on solvent, concentration, and pH.

Visualization of Workflow and Reaction

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Phosphorylation Phosphorylation Reactants->Phosphorylation POCl3, Pyridine, 0°C Workup_Quenching Quenching & Workup Phosphorylation->Workup_Quenching H2O, NaHCO3 Purification Purification Workup_Quenching->Purification Evaporation Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_Acquisition 31P-NMR Acquisition Sample_Prep->NMR_Acquisition CDCl3, H3PO4 ref. Data_Processing Data Processing & Interpretation NMR_Acquisition->Data_Processing FT, Phasing, Baseline Correction

phosphorylation_reaction Alcohol {2-dodecoxyethanol | C12H25O(CH2)2OH} Product {2-dodecoxyethyl phosphate | C12H25O(CH2)2OPO3H2} Alcohol->Product + POCl3 Pyridine Reagent {Phosphorus Oxychloride | POCl3}

References

Application Notes and Protocols for Potentiometric Titration of Alkyl Ether Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl ether phosphates are a versatile class of anionic surfactants utilized in a wide range of applications, including as emulsifiers, detergents, and wetting agents in various industries, from cosmetics and personal care to agrochemicals and industrial processes. The performance of these surfactants is critically dependent on the relative proportions of the monoester, diester, and any residual free phosphoric acid in the product mixture. Potentiometric titration is a robust and reliable analytical method for the quantitative determination of these components, providing crucial data for quality control, formulation development, and research.

This document provides detailed application notes and experimental protocols for the potentiometric titration of alkyl ether phosphates.

Principle of Potentiometric Titration of Alkyl Ether Phosphates

The potentiometric titration of alkyl ether phosphates is based on the sequential neutralization of the different acidic protons present in the sample by a strong base. Each component—monoalkyl ether phosphate, dialkyl ether phosphate, and free phosphoric acid—exhibits distinct acidity, leading to multiple equivalence points in the titration curve.

  • Dialkyl Ether Phosphate (Diester): Contains one acidic proton and will show one equivalence point.

  • Monoalkyl Ether Phosphate (Monoester): Contains two acidic protons and will exhibit two equivalence points.

  • Free Phosphoric Acid: A triprotic acid that can show up to three equivalence points, though typically the first two are clearly distinguishable.

By monitoring the potential (or pH) of the solution as a function of the titrant volume, a titration curve is generated. The distinct inflection points on this curve correspond to the equivalence points for the neutralization of each type of acidic proton, allowing for the calculation of the concentration of each component.

Experimental Workflow and Chemical Principles

The following diagram illustrates the general workflow for the potentiometric titration of alkyl ether phosphates.

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_calculation Quantification Sample Weigh Alkyl Ether Phosphate Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Titrate Titrate with Standardized Strong Base (e.g., NaOH) Dissolve->Titrate Record Record pH/mV vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derive Calculate 1st and 2nd Derivatives Plot->Derive IdentifyEP Identify Equivalence Points (EP1, EP2) Derive->IdentifyEP CalcMono Calculate Monoester Content IdentifyEP->CalcMono CalcDi Calculate Diester Content IdentifyEP->CalcDi CalcAcid Calculate Free Phosphoric Acid IdentifyEP->CalcAcid

Caption: Experimental workflow for potentiometric titration of alkyl ether phosphates.

The chemical principle behind the distinct equivalence points is the difference in the pKa values of the various acidic protons, as illustrated in the conceptual diagram below.

G cluster_species Acidic Species in Sample cluster_protons Titratable Protons and Equivalence Points (EP) Diester Dialkyl Ether Phosphate (RO)2P(O)OH EP1 EP1 (pH ~4-5) Diester->EP1 1st Proton Monoester Monoalkyl Ether Phosphate ROP(O)(OH)2 Monoester->EP1 1st Proton EP2 EP2 (pH ~8-9) Monoester->EP2 2nd Proton PhosphoricAcid Free Phosphoric Acid H3PO4 PhosphoricAcid->EP1 1st Proton PhosphoricAcid->EP2 2nd Proton

Caption: Relationship between acidic species and their corresponding equivalence points.

Experimental Protocols

Materials and Reagents
  • Titrator: Automatic potentiometric titrator

  • Electrodes: Glass pH electrode and a suitable reference electrode (e.g., Ag/AgCl)

  • Standard Titrant: 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), standardized.

  • Solvent: A mixture of isopropanol and deionized water (e.g., 1:1 v/v) is commonly used to ensure solubility of the alkyl ether phosphate.

  • Sample: Alkyl ether phosphate to be analyzed.

Sample Preparation
  • Accurately weigh approximately 0.5 - 1.0 g of the alkyl ether phosphate sample into a clean, dry 150 mL beaker.

  • Add 50 mL of the isopropanol/water solvent mixture to the beaker.

  • Stir the mixture with a magnetic stirrer until the sample is completely dissolved.

Titration Procedure
  • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Immerse the calibrated pH electrode and the reference electrode into the prepared sample solution.

  • Ensure the tip of the burette delivering the titrant is submerged in the solution.

  • Start the titration with the standardized 0.1 M NaOH or KOH solution. The titrator should be programmed to add the titrant in small increments, especially near the expected equivalence points, while continuously recording the pH.

  • Continue the titration until the second equivalence point is clearly passed (e.g., until a pH of 11-12 is reached).

  • Record the volume of titrant added and the corresponding pH values.

Data Analysis and Calculations
  • Plot the titration data as pH versus the volume of titrant (mL).

  • Determine the equivalence points (V1 and V2) from the inflection points of the titration curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative curve or the zero crossings in the second derivative curve correspond to the equivalence points.

  • Calculate the acid values corresponding to the two equivalence points:

    • Acid Value 1 (AV1): Corresponds to the neutralization of the first proton of the monoester, the proton of the diester, and the first proton of free phosphoric acid.

    • Acid Value 2 (AV2): Corresponds to the neutralization of the second proton of the monoester and the second proton of free phosphoric acid.

The concentrations of the monoester, diester, and free phosphoric acid can be calculated using the following formulas:

  • % Free Phosphoric Acid = ((V2 - V1) * N * 98.0) / (W * 10)

  • % Monoester = ((2 * V1 - V2) * N * M_mono) / (W * 10)

  • % Diester = (V1 - V_acid - V_mono) * N * M_di) / (W * 10)

Where:

  • V1 = Volume of titrant at the first equivalence point (mL)

  • V2 = Volume of titrant at the second equivalence point (mL)

  • N = Normality of the titrant (mol/L)

  • W = Weight of the sample (g)

  • 98.0 = Molecular weight of H₃PO₄

  • M_mono = Molecular weight of the monoester

  • M_di = Molecular weight of the diester

  • V_acid = Volume of titrant consumed by free phosphoric acid for the first proton

  • V_mono = Volume of titrant consumed by the monoester for the first proton

Data Presentation

The quantitative results from the potentiometric titration should be summarized in a clear and structured table for easy comparison and analysis.

Table 1: Representative Titration Data for Different Alkyl Ether Phosphate Batches

Sample IDSample Weight (g)V₁ (mL)V₂ (mL)Monoester (%)Diester (%)Free Phosphoric Acid (%)
AEP-Batch-0010.75212.518.265.832.12.1
AEP-Batch-0020.74811.816.570.228.51.3
AEP-Batch-0030.75513.119.562.535.32.2

Table 2: pKa Values of Relevant Species

Acidic SpeciespKa₁pKa₂pKa₃
Phosphoric Acid (H₃PO₄)~2.1~7.2~12.3
Monoalkyl Phosphate (RO)P(O)(OH)₂~1-2~6-7-
Dialkyl Phosphate ((RO)₂P(O)OH)~1-2--

Note: The exact pKa values for alkyl ether phosphates can vary depending on the length of the alkyl chain and the degree of ethoxylation.

Conclusion

Potentiometric titration is a precise and accurate method for the quantitative analysis of alkyl ether phosphate compositions. The detailed protocols and data analysis procedures provided in these application notes offer a reliable framework for researchers, scientists, and drug development professionals to implement this technique for quality control and research purposes. The ability to differentiate and quantify the monoester, diester, and free phosphoric acid content is essential for understanding and optimizing the performance of formulations containing these versatile surfactants.

Application Notes and Protocols for 2-Dodecoxyethyl Phosphate in Textile Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-dodecoxyethyl phosphate and similar alkyl ether phosphates in various textile processing applications. The information is intended to guide researchers and scientists in developing and evaluating textile finishes.

Overview of 2-Dodecoxyethyl Phosphate in Textiles

2-Dodecoxyethyl phosphate belongs to the class of anionic surfactants known as alkyl ether phosphates. These compounds are valued in the textile industry for their multifunctional properties, acting as emulsifiers, dispersing agents, wetting agents, antistatic agents, leveling agents, and flame retardants. Their effectiveness stems from the presence of a hydrophobic dodecyl group, a hydrophilic phosphate group, and an intermediate ethoxy group, which allows for a balance of properties that can be tailored for specific applications.

Key Applications in Textile Processing

The primary applications of 2-dodecoxyethyl phosphate and its analogs in textile processing include:

  • Antistatic Finishing: To reduce the buildup of static electricity on synthetic fibers like polyester, preventing issues such as clinging, dust attraction, and electric shocks.

  • Leveling Agent in Dyeing: To ensure uniform dye uptake by the fabric, preventing patchiness and color variations, particularly with disperse dyes on polyester.

  • Flame Retardant Treatment: To impart flame-resistant properties to textiles, especially cellulosic fibers like cotton, by promoting char formation and inhibiting combustion.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources on the application and performance of alkyl phosphate esters in textile finishing. It is important to note that the specific compound, textile substrate, and processing conditions will influence the optimal parameters.

Table 1: Antistatic Agent Application Parameters

ParameterValue/RangeTextile SubstrateSource
Concentration (% o.w.f.)0.1Polyester[1]
Treatment Temperature (°C)80Polyester[1]
Performance (De-clinging Time)6.85 secondsPolyester[1]

o.w.f. = on weight of fabric

Table 2: Leveling Agent Application Parameters

| Parameter | Value/Range | Dye Type | Textile Substrate | Source | | --- | --- | --- | --- | | Concentration (g/L) | 1.0 - 4.5 | Disperse Dyes | Polyester |[2] | | pH | 4.5 - 5.0 | Disperse Dyes | Polyester |[2] | | Dyeing Temperature (°C) | 120 - 140 | Disperse Dyes | Polyester |[2] |

Table 3: Flame Retardant Application and Performance

ParameterValue/RangeTextile SubstrateSource
Concentration (g/L)100 - 200Cotton[3][4]
Curing Temperature (°C)150 - 170Cotton[3][5]
Limiting Oxygen Index (LOI)27.3 - 46.5%Cotton[6][7]
Heat Release Rate Reductionup to 90%Cotton[3][4]

Experimental Protocols

The following are generalized experimental protocols for the application of 2-dodecoxyethyl phosphate or similar alkyl ether phosphates in textile processing. Researchers should optimize these protocols for their specific materials and desired outcomes.

Protocol for Antistatic Finishing of Polyester Fabric

Objective: To apply an antistatic finish to polyester fabric to reduce static buildup.

Materials:

  • Polyester fabric

  • 2-Dodecoxyethyl phosphate (or similar alkyl ether phosphate)

  • Deionized water

  • Padding machine

  • Drying oven

Procedure:

  • Preparation of Finishing Solution: Prepare an aqueous solution of 2-dodecoxyethyl phosphate at a concentration of 0.1% to 1.0% (w/v).

  • Fabric Preparation: Ensure the polyester fabric is clean, dry, and free from any impurities.

  • Application: Immerse the fabric in the finishing solution and then pass it through a padding machine to ensure even application and a wet pick-up of 70-80%.

  • Drying: Dry the treated fabric in an oven at 100-120°C for 2-5 minutes.

  • Curing (Optional): For improved durability, a curing step at 130-150°C for 1-3 minutes can be included.

  • Evaluation: Assess the antistatic properties of the treated fabric using standard methods such as measuring surface resistivity or charge decay time.

Protocol for Leveling Agent in High-Temperature Polyester Dyeing

Objective: To use an alkyl ether phosphate as a leveling agent for the uniform dyeing of polyester with disperse dyes.

Materials:

  • Polyester fabric

  • Disperse dye

  • 2-Dodecoxyethyl phosphate (or similar alkyl ether phosphate) as a leveling agent

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing machine

Procedure:

  • Dye Bath Preparation: Prepare a dye bath containing the disperse dye, a dispersing agent, and the alkyl ether phosphate leveling agent (1.0 - 4.5 g/L). Adjust the pH of the bath to 4.5-5.0 with acetic acid.

  • Dyeing Process:

    • Place the polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye fixation.

    • Cool the dye bath down to 70-80°C.

  • Rinsing and Washing: Rinse the dyed fabric thoroughly with water and then perform a reduction clearing to remove any unfixed dye from the surface.

  • Drying: Dry the dyed fabric.

  • Evaluation: Visually assess the levelness of the dyeing and measure the colorfastness properties.

Protocol for Flame Retardant Treatment of Cotton Fabric

Objective: To impart flame retardancy to cotton fabric using a phosphorus-based finishing agent.

Materials:

  • Cotton fabric

  • 2-Dodecoxyethyl phosphate (or a suitable phosphorus-containing flame retardant)

  • Cross-linking agent (e.g., a polycarboxylic acid)

  • Catalyst (e.g., sodium hypophosphite)

  • Padding machine

  • Drying and curing oven

Procedure:

  • Finishing Solution Preparation: Prepare an aqueous solution containing the phosphorus-based flame retardant (e.g., 100-200 g/L), a cross-linking agent, and a catalyst.

  • Application: Pad the cotton fabric with the finishing solution to achieve a wet pick-up of 70-80%.

  • Drying: Dry the treated fabric at 80-100°C for 3-5 minutes.

  • Curing: Cure the dried fabric at a high temperature, typically between 150-170°C, for 3-5 minutes. This step is crucial for the fixation of the flame retardant to the cellulose fibers.[3][5]

  • Washing: Thoroughly wash the cured fabric to remove any unreacted chemicals.

  • Evaluation: Test the flame retardancy of the treated fabric using standard methods such as the vertical flame test or by measuring the Limiting Oxygen Index (LOI).

Visualizations

Signaling Pathway: Mechanism of Action as a Surfactant

Surfactant_Mechanism cluster_molecule 2-Dodecoxyethyl Phosphate Molecule cluster_interface Interface Action cluster_effects Resulting Textile Effects Hydrophobic_Tail Dodecyl Group (Hydrophobic Tail) Ethoxy_Linker Ethoxy Group (Linker) Interface Oil-Water or Air-Water Interface Hydrophobic_Tail->Interface Attracted to Oil/Air Hydrophilic_Head Phosphate Group (Hydrophilic Head) Hydrophilic_Head->Interface Attracted to Water Adsorption Molecule Adsorbs at Interface Interface->Adsorption Wetting Improved Wetting Adsorption->Wetting Emulsification Emulsification of Oils Adsorption->Emulsification Dispersion Dispersion of Dyes/Particles Adsorption->Dispersion Antistatic Charge Dissipation (Antistatic) Adsorption->Antistatic

Caption: Mechanism of 2-dodecoxyethyl phosphate as a surfactant at interfaces.

Experimental Workflow: Pad-Dry-Cure Process for Flame Retardant Finishing

Pad_Dry_Cure_Workflow Start Start: Untreated Fabric Preparation 1. Prepare Finishing Solution (Phosphate Ester + Additives) Start->Preparation Padding 2. Padding (Impregnate Fabric) Preparation->Padding Drying 3. Drying (80-100°C) Padding->Drying Curing 4. Curing (150-170°C) Drying->Curing Washing 5. Washing & Rinsing Curing->Washing Final_Drying 6. Final Drying Washing->Final_Drying End End: Flame Retardant Fabric Final_Drying->End

Caption: Workflow for the pad-dry-cure application of a flame retardant finish.

Logical Relationship: Factors Influencing Leveling in Dyeing

Leveling_Factors Leveling_Agent 2-Dodecoxyethyl Phosphate (Leveling Agent) Dye_Aggregation Dye Aggregation Leveling_Agent->Dye_Aggregation Reduces Dye_Uptake_Rate Dye Uptake Rate Leveling_Agent->Dye_Uptake_Rate Controls Dye_Migration Dye Migration Leveling_Agent->Dye_Migration Promotes Uniform_Dyeing Uniform Dyeing Dye_Aggregation->Uniform_Dyeing Hinders Dye_Uptake_Rate->Uniform_Dyeing Affects Dye_Migration->Uniform_Dyeing Enhances

Caption: Factors influenced by a leveling agent to achieve uniform dyeing.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ether Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ether phosphates are a class of organophosphate compounds characterized by a phosphate group attached to an organic moiety via an ether linkage. These compounds find applications in various fields, including as surfactants, emulsifiers, and in the synthesis of more complex molecules. In the pharmaceutical and drug development sectors, the accurate quantification of ether phosphates and related compounds is crucial for product formulation, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the separation and quantification of these polar and often non-volatile compounds. This application note provides a detailed protocol for the analysis of ether phosphates using HPLC coupled with Charged Aerosol Detection (CAD), a universal detector suitable for non-volatile analytes.

Principle of Separation

The separation of ether phosphates by HPLC can be effectively achieved using mixed-mode chromatography. Columns with both reversed-phase and ion-exchange characteristics allow for the retention and separation of these polar and often anionic compounds. The retention mechanism involves a combination of hydrophobic interactions with the stationary phase and ionic interactions with the charged surface of the packing material. By manipulating the mobile phase composition, including the organic modifier concentration and the ionic strength and pH of the buffer, a selective and efficient separation can be achieved.

Experimental Protocol

This protocol outlines a general method for the analysis of ether phosphates. Method optimization may be required for specific analytes.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1][2]

  • Solid Samples:

    • Accurately weigh a suitable amount of the solid sample.

    • Dissolve the sample in a known volume of diluent (e.g., a mixture of the initial mobile phase components).

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Liquid Samples:

    • Pipette a known volume of the liquid sample.

    • Dilute the sample as necessary with the diluent.

    • Filter the sample through a 0.45 µm syringe filter prior to analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A mixed-mode column, such as one with both reversed-phase and anion-exchange functionalities, is recommended. For example, a column like Newcrom B can be suitable.[3][4]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with a buffer (e.g., 20 mM Ammonium Formate, pH adjusted to 3.0 with formic acid).

  • Gradient Elution: A gradient elution is often necessary to separate compounds with a range of polarities. A typical gradient might be:

Time (min)%A (Acetonitrile)%B (Buffered Water)
0.09010
10.01090
15.01090
15.19010
20.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD). The CAD is a mass-sensitive detector that can measure any non-volatile and many semi-volatile analytes, making it ideal for detecting a wide range of lipid classes.[5]

3. Data Analysis

  • Quantification: External standard calibration is typically used for quantification. Prepare a series of calibration standards of the ether phosphate of interest at different concentrations.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes assessing parameters like peak asymmetry, theoretical plates, and reproducibility of injections.

Quantitative Data Summary

The following table provides an example of the quantitative performance that can be expected from an optimized HPLC-CAD method for the analysis of representative ether phosphate compounds. The values are illustrative and may vary depending on the specific analyte and instrumentation.

CompoundRetention Time (min)Limit of Detection (LOD) (ng on column)Limit of Quantification (LOQ) (ng on column)
Ethyl Phosphate4.2515
Propyl Phosphate5.8515
Butyl Phosphate7.51030
Hexyl Phosphate9.81030

Note: These values are based on typical performance of HPLC-CAD for similar organophosphate compounds.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of ether phosphates.

Ether_Phosphate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Obtain Sample (Solid or Liquid) Weigh_Dissolve Weigh and Dissolve (for solids) Sample->Weigh_Dissolve Dilute Dilute (for liquids) Sample->Dilute Filter Filter (0.45 µm) Weigh_Dissolve->Filter Dilute->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Chromatographic Separation (Mixed-Mode Column) Inject->Separate Detect Detection (Charged Aerosol Detector) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report HPLC_Separation_Principle cluster_analyte Analyte Properties cluster_stationary_phase Stationary Phase cluster_mobile_phase Mobile Phase cluster_outcome Outcome Analyte Ether Phosphate (Polar, Anionic) Separation Differential Retention & Separation Analyte->Separation Column Mixed-Mode Column (Reversed-Phase + Anion Exchange) Column->Separation MobilePhase Gradient of Organic Solvent & Buffered Aqueous Solution MobilePhase->Separation Detection Quantification (CAD) Separation->Detection

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Dodecoxyethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-dodecoxyethyl phosphate from its reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 2-dodecoxyethyl phosphate, synthesized from 2-dodecoxyethanol and a phosphorylating agent like polyphosphoric acid (PPA).

Q1: After quenching my polyphosphoric acid (PPA) reaction with water/ice, I'm having trouble with the workup. The mixture is thick and difficult to handle. What can I do?

A1: This is a common issue due to the high viscosity of PPA and its exothermic reaction with water.

  • Troubleshooting Steps:

    • Ensure Adequate Cooling: Always quench the reaction mixture by slowly adding it to a vigorously stirred vessel containing a large excess of crushed ice. This helps to dissipate the heat effectively.

    • Dilution is Key: If the quenched mixture is still too thick, add more cold water or brine to improve fluidity.

    • Solvent Addition: Adding the extraction solvent (e.g., ethyl acetate, dichloromethane) directly to the quenched aqueous mixture with vigorous stirring can help break up viscous masses and facilitate the transfer to a separatory funnel.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction of my product. How can I break it?

A2: Emulsion formation is common with amphiphilic molecules like 2-dodecoxyethyl phosphate, which have both hydrophilic (phosphate head) and hydrophobic (dodecyl tail) properties.

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[1]

    • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the surfactant-like product into the organic layer.[1]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[1]

    • Filtration: Passing the emulsified layer through a pad of celite or phase separation paper can sometimes resolve the issue.

Q3: My purified product, analyzed by NMR, shows the presence of unreacted 2-dodecoxyethanol. How can I remove it?

A3: The starting alcohol is a common impurity. Its removal can be achieved by leveraging the acidic nature of the phosphate ester product.

  • Troubleshooting Steps:

    • Basic Wash: During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The acidic 2-dodecoxyethyl phosphate will be deprotonated to its salt form and partition into the aqueous layer, while the neutral 2-dodecoxyethanol will remain in the organic layer. The aqueous layer can then be separated, re-acidified with dilute HCl, and the product re-extracted with an organic solvent.

    • Column Chromatography: If a basic wash is not sufficiently effective or if you need to separate mono- and di-esters, silica gel column chromatography is the recommended method. 2-dodecoxyethanol is significantly less polar than the phosphate esters and will elute first.

Q4: I am having difficulty separating the mono- and di-ester forms of 2-dodecoxyethyl phosphate by column chromatography. What conditions should I try?

A4: The separation of mono- and di-esters can be challenging due to their similar polarities.

  • Troubleshooting Steps:

    • Solvent System Optimization: A gradient elution is often necessary. Start with a less polar mobile phase to elute any non-polar impurities and unreacted starting material. Gradually increase the polarity by adding a more polar solvent like methanol or ethanol to a less polar solvent such as dichloromethane or ethyl acetate. For example, a gradient of 0% to 20% methanol in dichloromethane is a good starting point.

    • TLC Analysis: Before running the column, carefully develop a solvent system using Thin-Layer Chromatography (TLC). The ideal system should show good separation between the spots corresponding to the mono- and di-esters.

    • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling.[2] The sample should be loaded in a minimal volume of the initial mobile phase or adsorbed onto a small amount of silica gel for dry loading.[3]

    • Flow Rate: A slower flow rate generally provides better resolution.[2]

Q5: How can I visualize the product and impurities on a TLC plate?

A5: Since 2-dodecoxyethyl phosphate and its precursors lack a strong UV chromophore, a general stain is required for visualization.

  • Recommended Staining Method:

    • Potassium Permanganate Stain: A solution of potassium permanganate is a good general stain for organic compounds. The plate is dipped in or sprayed with the solution and gently heated. Compounds will appear as yellow/brown spots on a purple background.

    • Phosphomolybdic Acid Stain: This stain is particularly effective for detecting phosphorus-containing compounds. After dipping or spraying, the plate is heated, and the phosphate esters will appear as dark blue/green spots.

Data Presentation

The ratio of mono- to di-ester is highly dependent on the reaction conditions, particularly the molar ratio of the phosphorylating agent to the alcohol.

Molar Ratio (PPA:Alcohol)Expected Predominant ProductTypical Purity after Column Chromatography
High (e.g., > 2:1)Mono-ester> 95%
Low (e.g., < 1:1)Di-ester and Tri-esterVariable, depends on separation efficiency
~1.5:1Mixture of mono- and di-esters> 90% for each component after separation

Note: These are generalized expected outcomes. Actual results may vary based on specific reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Inorganic Impurities and Unreacted Starting Material

This protocol is designed for the initial purification of the crude reaction mixture after quenching.

  • Quenching: Slowly add the crude reaction mixture from the PPA synthesis to a beaker containing a 10-fold excess of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture three times with an equal volume of ethyl acetate.

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Basic Wash (Optional - for removal of starting alcohol): Wash the combined organic layers twice with a 1M sodium bicarbonate solution. Important: Retain the aqueous layers as they now contain the phosphate ester salt.

  • Acidification and Re-extraction (if basic wash was performed): Combine the aqueous layers from the basic wash. Acidify to pH 1-2 with 1M HCl. Extract the product back into ethyl acetate (three times with an equal volume).

  • Brine Wash: Wash the final combined organic layer with brine to remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-dodecoxyethyl phosphate.

Protocol 2: Silica Gel Column Chromatography for Separation of Mono- and Di-esters and High Purity Product

This protocol is for the fine purification of the product obtained from the liquid-liquid extraction.

  • Column Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial mobile phase (e.g., 100% dichloromethane).[4]

  • Sample Loading: Dissolve the crude 2-dodecoxyethyl phosphate in a minimal amount of dichloromethane. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[3]

  • Elution:

    • Begin elution with 100% dichloromethane to elute any non-polar impurities and unreacted 2-dodecoxyethanol.

    • Gradually increase the polarity of the mobile phase by introducing methanol. A stepwise gradient could be:

      • 98:2 Dichloromethane:Methanol

      • 95:5 Dichloromethane:Methanol

      • 90:10 Dichloromethane:Methanol

      • 80:20 Dichloromethane:Methanol

    • The di-ester will typically elute before the more polar mono-ester.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC using a suitable staining method (e.g., phosphomolybdic acid) to identify the fractions containing the pure product(s).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-dodecoxyethyl phosphate.

Mandatory Visualization

Purification_Workflow crude_mixture Crude Reaction Mixture (Product, PPA, Unreacted Alcohol) quench Quench with Ice/Water crude_mixture->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction organic_phase Organic Phase (Product, Unreacted Alcohol) extraction->organic_phase separates into aqueous_phase Aqueous Phase (Phosphoric Acid, PPA remnants) extraction->aqueous_phase and basic_wash Basic Wash (e.g., NaHCO3) organic_phase->basic_wash acidification Acidify Aqueous Layer basic_wash->acidification Aqueous Layer (Product Salt) final_organic Final Organic Phase basic_wash->final_organic Organic Layer (Alcohol) re_extraction Re-extract Product acidification->re_extraction re_extraction->final_organic drying Dry & Concentrate final_organic->drying crude_product Crude Purified Product drying->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography pure_mono Pure Mono-ester chromatography->pure_mono separates pure_di Pure Di-ester chromatography->pure_di into

Caption: Purification workflow for 2-dodecoxyethyl phosphate.

Troubleshooting_Logic start Purification Issue emulsion Persistent Emulsion? start->emulsion impurity Unreacted Alcohol Impurity? emulsion->impurity No add_brine Add Brine / Centrifuge emulsion->add_brine Yes separation Poor Mono/Di-ester Separation? impurity->separation No basic_wash Perform Basic Wash impurity->basic_wash Yes optimize_column Optimize Column Conditions (Gradient, Flow Rate) separation->optimize_column Yes failure Further Optimization Needed separation->failure No success Purification Successful add_brine->success basic_wash->success optimize_column->success

Caption: Troubleshooting decision tree for purification issues.

References

removing unreacted phosphoric acid from ether phosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ether phosphates, specifically the removal of unreacted phosphoric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted phosphoric acid from my ether phosphate product?

A1: Several methods can be employed, and the best choice depends on the scale of your reaction, the properties of your ether phosphate, and the desired final purity. The most common techniques include:

  • Aqueous Washing/Liquid-Liquid Extraction: This involves washing the crude product with water or a dilute acidic solution to partition the highly polar phosphoric acid into the aqueous phase.[1][2]

  • Acid Scavenging: This method uses chemical agents, such as epoxy compounds, to neutralize the residual phosphoric acid.[1]

  • Vacuum Distillation: For thermally stable, volatile ether phosphates, vacuum distillation can effectively separate the product from non-volatile phosphoric acid.[3]

  • Chromatography: Techniques like column chromatography over silica gel can be used for smaller scale purifications to separate the phosphate ester from acidic impurities.

Q2: How can I determine the amount of residual phosphoric acid in my product?

A2: The acidity of your product is typically quantified by its acid number, which can be determined by potentiometric titration with a standardized base solution, such as potassium hydroxide (KOH), following methods like ASTM D664.[4][5] For a more detailed analysis that can distinguish between phosphoric acid and acidic phosphate esters, ³¹P NMR spectroscopy is a powerful tool.[6][7]

Q3: What is a typical acceptable acid number for a purified ether phosphate product?

A3: The acceptable acid number can vary depending on the application. However, for many industrial applications, an acid number below 0.1 mg KOH/g is often desired.[8] With efficient purification methods, it is possible to achieve acid numbers significantly lower than this.

Troubleshooting Guides

Problem: High Acidity (High Acid Number) After Aqueous Washing
Possible Cause Suggested Solution
Insufficient Washing Increase the number of aqueous washes. Ensure vigorous mixing during extraction to maximize contact between the organic and aqueous phases.
Emulsion Formation If an emulsion forms, try adding brine (saturated NaCl solution) to break the emulsion. In some cases, filtration through a pad of Celite can also be effective.
Product Hydrolysis If your ether phosphate is susceptible to hydrolysis, avoid prolonged contact with acidic or basic aqueous solutions. Perform washes quickly and at reduced temperatures if necessary.
Inefficient Phase Separation Allow sufficient time for the layers to separate completely. If the density difference is small, centrifugation might be necessary for small-scale preparations.
Problem: Residual Acidity After Acid Scavenger Treatment
Possible Cause Suggested Solution
Insufficient Scavenger Calculate the stoichiometric amount of acid scavenger needed based on the initial acid number of your crude product. It may be necessary to use a slight excess of the scavenger.
Low Reaction Temperature The reaction between the acid scavenger and phosphoric acid can be slow. Increasing the temperature, typically within the range of 100-150°C, can improve the reaction rate.[1]
Short Reaction Time Ensure the reaction with the acid scavenger is allowed to proceed for a sufficient amount of time. Monitor the acid number at different time points to determine the optimal reaction time.

Quantitative Data on Purification Methods

The following tables summarize quantitative data extracted from various sources on the effectiveness of different purification methods.

Table 1: Reduction of Acid Number by Aqueous Washing and Acid Scavenging

Purification Step Initial Acid Number (mg KOH/g) Final Acid Number (mg KOH/g) Reference
Wash with 0.4% oxalic acid, followed by two water washes4.40.48[9]
Wash with 1% phosphoric acid, followed by one water washNot specified0.28[1][9]
Water wash1.10.58[1]
Treatment with 3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate0.580.238[1]

Table 2: Purification of Triaryl Phosphate Esters by Vacuum Distillation

Product Distillation Conditions Final Purity (Free Phenol Content) Reference
Triaryl Phosphate EsterReboiler: 260-270°C, Overhead Pressure: 2-3 mm Hg2-3 ppm[3]
Triaryl Phosphate EsterReboiler: 265-275°C, Overhead Pressure: 3 mm Hg3-30 ppm[3]

Experimental Protocols

Protocol 1: Purification by Aqueous Washing and Acid Scavenging

This protocol is adapted from a patented procedure for purifying crude phosphate ester products.[1][9]

  • Initial Wash:

    • Heat the crude ether phosphate product to 60-90°C with stirring.

    • Add an equal volume of a 1% phosphoric acid solution in water.

    • Agitate the mixture vigorously for 60-90 minutes.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

  • Water Wash:

    • To the organic layer from the previous step, add an equal volume of deionized water pre-heated to 65°C.

    • Stir for 30 minutes, then allow the layers to separate.

    • Drain the aqueous layer. Repeat the water wash if necessary.

  • Drying:

    • Dry the washed ether phosphate under vacuum to remove residual water.

  • Acid Scavenging:

    • Heat the dried product to 110°C with stirring.

    • Add a stoichiometric amount of an epoxy-based acid scavenger (e.g., 3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate) based on the acid number of the washed product.

    • Continue stirring at 110°C for at least one hour.

    • Monitor the acid number to confirm the completion of the reaction.

Protocol 2: Quantification of Acidity by Potentiometric Titration

This protocol provides a general outline for determining the acid number of a phosphate ester sample.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the ether phosphate sample into a beaker.

    • Dissolve the sample in an appropriate solvent mixture (e.g., a mixture of toluene, isopropanol, and a small amount of water).

  • Titration:

    • Titrate the sample solution with a standardized solution of potassium hydroxide (KOH) in isopropanol (typically 0.1 N).

    • Use a potentiometric titrator equipped with a suitable electrode to monitor the pH or potential change.

    • The endpoint is the point of inflection in the titration curve.

  • Calculation:

    • Calculate the acid number (AN) in mg KOH/g using the following formula: AN = (V * N * 56.1) / W Where:

      • V = volume of KOH solution used at the endpoint (mL)

      • N = normality of the KOH solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

Visualizations

Purification_Workflow start Crude Ether Phosphate Product wash Aqueous Washing (e.g., with dilute acid or water) start->wash analysis Analyze Purity (Acid Number Titration, 31P NMR) wash->analysis acid_scavenger Acid Scavenger Treatment (e.g., with epoxy compound) end Purified Ether Phosphate acid_scavenger->end distillation Vacuum Distillation distillation->end analysis->acid_scavenger High Acidity analysis->distillation Thermally Stable Product analysis->end Purity Acceptable

Caption: A general workflow for the purification of ether phosphates.

Troubleshooting_High_Acidity start High Acidity After Aqueous Wash check_emulsion Emulsion Formed? start->check_emulsion break_emulsion Add Brine / Filter through Celite check_emulsion->break_emulsion Yes increase_washes Increase Number of Aqueous Washes check_emulsion->increase_washes No re_extract Re-extract and Re-evaluate break_emulsion->re_extract check_hydrolysis Is Product Prone to Hydrolysis? increase_washes->check_hydrolysis reduce_contact_time Reduce Wash Time and/or Temperature check_hydrolysis->reduce_contact_time Yes check_hydrolysis->re_extract No reduce_contact_time->re_extract

Caption: Troubleshooting guide for high acidity after aqueous washing.

References

Technical Support Center: 2-Dodecoxyethyl Monoester Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 2-dodecoxyethyl monoester phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing alkyl phosphate monoesters like 2-dodecoxyethyl monoester phosphate?

A1: Alkyl phosphate monoesters are typically synthesized by reacting an alcohol with a strong phosphorylating agent. The most common industrial agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1][2] A mixture of phosphoric acid and P₂O₅ can also be used, which has been shown to offer high selectivity for the monoester product.[3] Newer, milder methods are also being developed that use catalytic approaches for highly functionalized or sensitive alcohols.[4][5]

Q2: My reaction is producing a high ratio of diester byproduct. How can I improve the monoester selectivity?

A2: High diester formation is a common issue. To favor monoester production, you can adjust the stoichiometry and choice of phosphorylating agent. Using a molar ratio of alcohol to phosphorylating agent between 1:1 and 1.5:1 is recommended to reduce the chance of a second alcohol molecule reacting.[3] The choice of agent is also critical; for instance, traditional P₂O₅ methods can result in monoester content of 35-65%, while processes using a mixture of phosphoric acid and P₂O₅ can achieve higher selectivity.[2][3]

Q3: What are the most critical factors affecting the overall yield?

A3: Several factors critically impact the yield:

  • Choice of Phosphorylating Agent: The reactivity and selectivity of the agent (e.g., PPA, P₂O₅, POCl₃) determine the initial product distribution.[2]

  • Stoichiometry: The molar ratio of the alcohol (2-dodecoxyethanol) to the phosphorylating agent influences the monoester-to-diester ratio.[3]

  • Reaction Conditions: Temperature, pressure (vacuum), and reaction time must be carefully controlled. For example, a patented method specifies temperatures between 70-120°C under a vacuum of 0.02-0.08 MPa.[3]

  • Catalysts: In some phosphorylation reactions, catalysts can significantly improve yields and reaction rates.[6]

  • Purification Method: Significant product loss can occur during work-up and purification. Choosing an efficient purification strategy is essential for a high final yield.[7][8]

Q4: How can I effectively purify the final 2-dodecoxyethyl monoester phosphate product?

A4: Purification of alkyl phosphate esters can be challenging due to the presence of unreacted starting materials, diester byproducts, and residual acids. Effective methods include:

  • Negative Pressure Column Chromatography: Using neutral alumina as the stationary phase has been reported to achieve product purity of over 99% for alkyl phosphoric acid esters with a fast separation rate.[7]

  • Washing/Extraction: A multi-step washing process can be effective. This involves first washing the crude product with a dilute acidic solution or a chelating agent, followed by a water wash, drying, and then treatment with an acid scavenger.[8][9]

  • Silica Gel Column Chromatography: This is a conventional method, often using an eluent system like ethyl acetate/n-hexane, though it can sometimes be difficult to remove all impurities.[7]

Q5: What analytical techniques can I use to confirm my product's identity and purity?

A5: The primary analytical method for characterizing phosphorylated molecules is ³¹P NMR spectroscopy, which provides distinct signals for monoesters, diesters, and residual phosphoric acid.[4] Additionally, ¹H NMR can be used to confirm the structure of the alkyl chain and the successful esterification of the alcohol group.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Phosphorylating Agent P₂O₅ and PPA are hygroscopic and can lose reactivity upon exposure to moisture. Always use a fresh batch or a properly stored reagent. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Sub-optimal Reaction Conditions The reaction is highly sensitive to temperature and time. For the P₂O₅/phosphoric acid method, maintain a temperature of 70-120°C and a reaction time of 1-15 hours.[3] Optimization may be required within these ranges for your specific setup.
Incorrect Stoichiometry An excess of the phosphorylating agent can lead to side reactions, while an excess of alcohol will result in high diester formation. Carefully control the molar ratio of 2-dodecoxyethanol to the phosphorylating agent, starting with a ratio of approximately 1:1.[3]
Product Degradation during Work-up Phosphate esters can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. During aqueous extraction and washing steps, use dilute solutions (e.g., 1% phosphoric acid wash[8] or 2% NaOH wash[9]) and maintain low temperatures where possible.
Problem: Difficulty in Product Purification
Possible Cause Recommended Solution
Presence of stubborn acidic impurities Residual phosphoric acid or PPA can be difficult to remove. A thorough work-up procedure involving washing with a chelating agent or dilute acid, followed by a water wash, can effectively remove metal and acid impurities.[8] The use of an acid scavenger post-wash may also be beneficial.
Co-elution of Byproducts on Silica Gel The monoester and diester products can have similar polarities, making separation by standard silica gel chromatography difficult.[7] Consider using an alternative stationary phase. Neutral alumina under negative pressure has been shown to be highly effective for separating alkyl phosphoric acid esters.[7]
Product is an intractable oil or wax Long-chain phosphate esters are often not crystalline. If standard purification methods fail to yield a pure product, focus on a robust washing and extraction protocol to remove impurities rather than relying solely on chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Phosphorylating Agents
Phosphorylating AgentKey AdvantagesKey DisadvantagesTypical Monoester Selectivity
Phosphorus Pentoxide (P₂O₅) Highly reactive, low cost.Can lead to a mixture of mono- and di-esters, highly hygroscopic.Moderate (can be as low as 35-65% without process optimization).[3]
Polyphosphoric Acid (PPA) Easy to handle (viscous liquid), strong phosphorylating agent.Reaction can be difficult to control; product mixture requires hydrolysis.Generally provides a mixture that requires further processing.
Phosphorus Oxychloride (POCl₃) High reactivity.Generates corrosive HCl gas; often requires a multi-step process with protecting groups and subsequent hydrolysis.[11]Variable; depends heavily on reaction control and stoichiometry.
P₂O₅ / H₃PO₄ Mixture High selectivity for monoester, environmentally friendly process.[3]Requires precise control over reagent ratios and reaction conditions (vacuum, temperature).High (can be tuned by adjusting the P₂O₅ to H₃PO₄ ratio).[3]

Experimental Protocols

Protocol 1: Synthesis using Phosphoric Acid and P₂O₅

This protocol is adapted from a patented method for achieving high monoester selectivity.[3]

  • Reagent Preparation : Prepare the phosphorylating agent by mixing 85% phosphoric acid and phosphorus pentoxide (P₂O₅) in a mass ratio between 0.5:1 and 3:1.

  • Reaction Setup : In a reaction vessel equipped with a stirrer, vacuum line, and heating mantle, add 2-dodecoxyethanol and the phosphorylating agent mixture. The recommended molar ratio of the alcohol to the phosphorylating agent is between 1:1 and 1.5:1.

  • Reaction : Mix the components thoroughly. Apply a vacuum to achieve a pressure of 0.02-0.08 MPa. Heat the mixture to 70-120°C while stirring at 200-700 rpm.

  • Reaction Time : Maintain these conditions for 1 to 15 hours. The optimal time should be determined by monitoring the reaction progress (e.g., via TLC or ³¹P NMR on aliquots).

  • Completion : Once the reaction is complete, cool the mixture to room temperature to obtain the crude product.

Protocol 2: Purification by Acid and Water Wash

This protocol is based on a general method for purifying crude phosphate ester products.[8]

  • Acid Wash : Heat a 1% phosphoric acid solution in water to 90°C. Add the crude phosphate ester product to the hot acid solution with stirring.

  • Agitation : Agitate the mixture for approximately 90 minutes.

  • Separation : Stop stirring and allow the layers to separate in a separatory funnel. Drain the lower aqueous layer.

  • Water Wash : Wash the remaining organic layer (the product) with water at 65°C.

  • Drying : Separate the organic layer and dry it under vacuum to remove residual water, yielding the purified product.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactant1 2-Dodecoxyethanol Reaction_Point Reactant1->Reaction_Point Reactant2 Phosphorylating Agent (e.g., PPA or P₂O₅/H₃PO₄) Reactant2->Reaction_Point Product 2-Dodecoxyethyl Monoester Phosphate Byproduct Diester Byproduct Reaction_Point->Product Desired Pathway Reaction_Point->Byproduct Side Reaction

Caption: Reaction scheme for the phosphorylation of 2-dodecoxyethanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Monoester Phosphate Cause1 High Diester Formation? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Purification Loss? Start->Cause3 Sol1 Adjust Alcohol:Agent Ratio to ~1:1 Use High-Selectivity Agent (e.g., P₂O₅/H₃PO₄) Cause1->Sol1 Yes Sol2 Check Reagent Activity (use fresh) Optimize Temperature (70-120°C) Increase Reaction Time Cause2->Sol2 Yes Sol3 Use Milder Work-up Conditions Try Alumina Column Chromatography Implement Acid/Water Wash Protocol Cause3->Sol3 Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Phosphorylation of 2-Dodecoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phosphorylation of 2-dodecoxyethanol. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the phosphorylation of 2-dodecoxyethanol, offering potential causes and solutions to get your experiments back on track.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.- Extend the reaction time. - Gradually increase the reaction temperature, monitoring for product degradation. - Optimize the molar ratio of the phosphorylating agent and base to the substrate.
Degradation of starting material or product: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the decomposition of 2-dodecoxyethanol or the desired phosphate product.- Employ milder phosphorylating agents. - For reagents like phosphorus pentoxide (P₄O₁₀), maintain the reaction temperature below 80°C to minimize degradation[1]. - Use a non-acidic or weakly basic catalyst if applicable.
Moisture in the reaction: Phosphorylating agents are often sensitive to water, which can lead to their deactivation and the formation of phosphoric acid.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Unidentified Byproducts Side reactions with the phosphorylating agent: Reagents like phosphorus oxychloride (POCl₃) can lead to the formation of chlorinated byproducts.- Consider using alternative phosphorylating agents that are less prone to side reactions. - Carefully control the reaction temperature and stoichiometry.
Pyrophosphate formation: The desired monophosphate can react further to form pyrophosphates, especially if the concentration of the phosphorylating agent is high.- Use a molar excess of the alcohol relative to the phosphorylating agent. - Add the phosphorylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Ether cleavage: Although ethers are generally stable, the use of very strong acids in conjunction with high temperatures can lead to the cleavage of the ether bond in 2-dodecoxyethanol.- Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base.
Difficult Product Purification Similar polarity of product and byproducts: Side products may have similar chromatographic behavior to the desired phosphate, making separation challenging.- Employ alternative purification techniques such as ion-exchange chromatography or crystallization. - Derivatize the product to alter its polarity for easier separation.
Formation of emulsions during workup: The amphiphilic nature of 2-dodecoxyethanol and its phosphorylated product can lead to the formation of stable emulsions during aqueous workup.- Use brine (saturated NaCl solution) to break up emulsions. - Centrifugation can also aid in phase separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when phosphorylating 2-dodecoxyethanol?

A1: The primary side reactions include:

  • Formation of Pyrophosphates: This occurs when the initially formed monophosphate ester reacts with another molecule of the phosphorylating agent.

  • Formation of Chlorinated Byproducts: When using chlorine-containing phosphorylating agents like phosphorus oxychloride (POCl₃), the chlorine can react with the alcohol to form chlorinated alkanes.

  • Degradation: At elevated temperatures, both the starting material and the product can degrade, leading to a complex mixture of byproducts. For long-chain alcohols, it is crucial to maintain lower reaction temperatures to avoid this[1].

  • Ether Bond Cleavage: While less common, under harsh acidic conditions, the ether linkage in 2-dodecoxyethanol can be cleaved.

Q2: Which phosphorylating agent is best for 2-dodecoxyethanol?

A2: The choice of phosphorylating agent depends on the scale of the reaction and the desired purity of the product.

  • Phosphorus Pentoxide (P₄O₁₀): Can be effective, especially at temperatures below 80°C, to minimize side reactions[1].

  • Phosphorus Oxychloride (POCl₃): A common and reactive agent, but it can lead to chlorinated byproducts. Careful control of reaction conditions is necessary.

  • Modern Catalytic Methods: Newer methods using catalysts can offer higher selectivity and milder reaction conditions, which is advantageous for complex molecules.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (2-dodecoxyethanol) and the appearance of the product. Due to the polar nature of the phosphate product, a polar solvent system will be required for elution. ³¹P NMR spectroscopy is also a powerful tool to directly observe the formation of the desired phosphate ester and any phosphorus-containing byproducts.

Q4: What is a general experimental protocol for the phosphorylation of a long-chain alcohol like 2-dodecoxyethanol?

A4: The following is a general procedure using phosphorus oxychloride (POCl₃) that can be adapted. Note: This is a starting point and may require optimization.

Section 3: Experimental Protocol

Phosphorylation of 2-Dodecoxyethanol using POCl₃

Materials:

  • 2-Dodecoxyethanol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous pyridine or triethylamine (as a base and solvent)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-dodecoxyethanol in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of POCl₃: Slowly add a solution of freshly distilled POCl₃ in anhydrous DCM to the stirred alcohol solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add cold water or a dilute HCl solution to quench the reaction and hydrolyze any remaining POCl₃.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired 2-dodecoxyethyl phosphate.

Section 4: Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and a common side reaction.

phosphorylation_workflow cluster_main Desired Phosphorylation cluster_side Side Reaction: Pyrophosphate Formation A 2-Dodecoxyethanol C 2-Dodecoxyethyl Phosphate A->C + Base B Phosphorylating Agent (e.g., POCl₃) B->C D 2-Dodecoxyethyl Phosphate F Diphosphate Byproduct D->F E Phosphorylating Agent E->F

Caption: Desired reaction versus a common side reaction.

troubleshooting_logic cluster_troubleshooting Troubleshooting Flow Start Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Degradation? Start->Cause2 Cause3 Moisture Present? Start->Cause3 Solution1 Increase Time/Temp Optimize Stoichiometry Cause1->Solution1 Solution2 Use Milder Conditions Cause2->Solution2 Solution3 Use Anhydrous Reagents Cause3->Solution3

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Viscosity Control of 2-Dodecoxyethyl Phosphate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the viscosity of 2-dodecoxyethyl phosphate formulations.

Frequently Asked Questions (FAQs)

Q1: What is 2-dodecoxyethyl phosphate and why is viscosity control important?

A1: 2-Dodecoxyethyl phosphate is an anionic surfactant belonging to the alkyl ether phosphate ester family. These surfactants are valued for their emulsifying, dispersing, and wetting properties. In pharmaceutical and cosmetic formulations, controlling viscosity is critical for product stability, texture, ease of application, and ensuring proper drug release kinetics.

Q2: What are the key factors that influence the viscosity of 2-dodecoxyethyl phosphate formulations?

A2: The viscosity of 2-dodecoxyethyl phosphate formulations is primarily influenced by:

  • Concentration: Generally, viscosity increases with higher surfactant concentration.

  • Temperature: The effect of temperature can be complex, with some formulations showing a decrease in viscosity with increasing temperature, while others may exhibit a peak viscosity at a specific temperature.[1][2][3][4]

  • pH: The pH of the formulation can significantly alter the ionization state of the phosphate head group, affecting intermolecular interactions and, consequently, viscosity.

  • Electrolytes (Salts): The addition of salts can either increase or decrease viscosity depending on the specific electrolyte and its concentration.[1][5]

  • Co-surfactants and Additives: The presence of other surfactants, polymers, or excipients can lead to synergistic or antagonistic effects on viscosity.

Q3: How does temperature affect the viscosity of these formulations?

A3: The relationship between temperature and viscosity in surfactant systems is not always linear. While many liquids become less viscous as temperature increases, some surfactant solutions, including those with phosphate esters, can exhibit a parabolic viscosity-temperature behavior.[1][5] This means the viscosity might initially increase with temperature to a certain point before decreasing. This phenomenon is related to changes in the micellar structure and hydration of the surfactant molecules.[1][2][3]

Q4: What is the role of pH in controlling viscosity?

A4: The pH of the formulation determines the degree of ionization of the phosphate head groups. At different pH values, the electrostatic repulsion between surfactant molecules changes, which in turn affects the size and shape of the micelles they form. These changes in micellar structure are directly linked to the bulk viscosity of the solution. A significant shift in pH is a common cause of unexpected viscosity changes.[6][7]

Q5: Can I use salts to adjust the viscosity of my formulation?

A5: Yes, electrolytes are often used to modulate the viscosity of surfactant formulations. The ions from the salt can shield the electrostatic repulsion between the charged head groups of the 2-dodecoxyethyl phosphate molecules, promoting the formation of larger, more entangled micelles, which typically increases viscosity. However, excessive salt concentrations can lead to a breakdown of the micellar network and a subsequent decrease in viscosity. The specific effect depends on the type and concentration of the salt.[1][5]

Troubleshooting Guide

Issue 1: Viscosity is Too High

Possible Causes:

  • Surfactant concentration is too high.

  • The formulation temperature is at or near the peak of a parabolic viscosity-temperature curve.[1][5]

  • Incorrect pH, leading to strong intermolecular attractions.

  • High concentration of certain electrolytes.

Troubleshooting Steps:

Caption: Troubleshooting workflow for high viscosity formulations.

  • Reduce Surfactant Concentration: The most direct approach. Systematically decrease the concentration of 2-dodecoxyethyl phosphate and measure the resulting viscosity.

  • Adjust Temperature: Measure the viscosity at different temperatures to determine if the formulation exhibits a parabolic relationship. If so, adjusting the operating or storage temperature away from the viscosity peak can be effective.[1][5]

  • Adjust pH: Measure the current pH and adjust it incrementally, monitoring the viscosity at each step. A small change in pH can sometimes lead to a significant drop in viscosity.[6]

  • Reduce Electrolyte Concentration: If salts are present, try reducing their concentration or substituting with a different electrolyte to see the effect on viscosity.

  • Evaluate Other Ingredients: Consider the impact of other components in your formulation. Some polymers or co-surfactants might be interacting with the 2-dodecoxyethyl phosphate to increase viscosity.

Issue 2: Viscosity is Too Low

Possible Causes:

  • Surfactant concentration is too low.

  • Temperature is too high, leading to smaller micelles.

  • pH is not in the optimal range for micellar growth.

  • Insufficient or incorrect type of electrolyte.

Troubleshooting Steps:

References

Technical Support Center: 2-Dodecoxyethanol Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the phosphorylation of 2-dodecoxyethanol. The information is based on established principles of enzyme kinetics and protein phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing temperature on the rate of 2-dodecoxyethanol phosphorylation?

A1: Generally, the rate of an enzyme-catalyzed reaction, such as the phosphorylation of 2-dodecoxyethanol, will increase with temperature.[1][2] This is because increased thermal energy leads to more frequent collisions between the enzyme and the substrates (2-dodecoxyethanol and ATP).[3][4][5] However, this relationship holds only up to the enzyme's optimal temperature.

Q2: What happens if the reaction temperature exceeds the optimal range for the kinase?

A2: If the temperature rises significantly above the optimum, the kinase will begin to denature.[2][6] Denaturation is a process where the protein loses its specific three-dimensional structure, including the shape of the active site.[5][6] This change is often irreversible and leads to a rapid decrease in or complete loss of enzymatic activity.[1][3]

Q3: How can I determine the optimal temperature for my 2-dodecoxyethanol phosphorylation experiment?

A3: To determine the optimal temperature, you should perform a series of kinase assays across a range of temperatures (e.g., 20°C to 60°C). By measuring the amount of phosphorylated product at each temperature point under otherwise identical conditions, you can identify the temperature that yields the highest reaction rate.

Q4: Can temperature affect the stability of the reagents, other than the enzyme?

A4: Yes, high temperatures can potentially affect the stability of other reaction components. ATP, for example, can undergo hydrolysis, especially during prolonged incubations at elevated temperatures. While generally stable, the substrate 2-dodecoxyethanol's physical properties, such as its solubility and interaction with buffers, might also be subtly affected by temperature. It is crucial to run appropriate controls to account for any non-enzymatic degradation.

Q5: My kinase is stored at -20°C. Will freezing and thawing affect its activity?

A5: While freezing is a standard method for long-term enzyme storage, repeated freeze-thaw cycles can lead to a loss of activity for some enzymes. It is best practice to aliquot the kinase solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no product formation at all temperatures. Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.Test the kinase with a known positive control substrate, if available. Obtain a new batch of the enzyme if necessary.
Missing Reaction Component: A critical component like ATP or MgCl₂ might have been omitted.Double-check your reaction setup and ensure all components are added in the correct order and concentration.[7]
Incorrect Buffer pH: The pH of the reaction buffer may be outside the optimal range for the kinase, which can be temperature-dependent.Verify the pH of your buffer at the intended reaction temperature, as pH can shift with temperature changes.
Reaction rate is lower than expected at the presumed optimal temperature. Sub-optimal Reagent Concentration: The concentration of ATP or 2-dodecoxyethanol may be limiting.Determine the Michaelis-Menten constants (Km) for your substrates to ensure you are using saturating concentrations if maximum velocity is desired.[8]
Presence of Inhibitors: Contaminants in the substrate or buffer could be inhibiting the kinase.[7]Use high-purity reagents. If contamination is suspected, purify the substrate or use a fresh buffer stock.
Inconsistent results between replicate experiments. Inaccurate Temperature Control: The incubator or water bath may not be maintaining a consistent temperature.Calibrate your temperature control equipment. Ensure that reaction tubes have uniform contact with the heating block or water. Small variations in temperature can significantly alter reaction rates.[1]
Pipetting Errors: Inconsistent volumes of enzyme or substrates are being added.Use calibrated pipettes and prepare a master mix for all common reagents to be distributed across replicates.[9]
High background signal (non-enzymatic phosphorylation). ATP Instability: ATP may be hydrolyzing non-enzymatically at higher temperatures.Run a "no-enzyme" control at each temperature point to quantify the background signal and subtract it from your sample values.[8]
Reaction rate decreases rapidly after an initial burst of activity at high temperatures. Enzyme Denaturation: The temperature is likely too high, causing the kinase to lose activity over the course of the incubation.[6]Perform a time-course experiment at the high temperature to observe the rate of activity loss. Re-evaluate the optimal temperature; it may be lower than initially thought.[10]

Quantitative Data Summary

The following data are hypothetical and intended for illustrative purposes.

Table 1: Effect of Temperature on the Initial Rate of 2-Dodecoxyethanol Phosphorylation

Temperature (°C)Initial Rate (pmol/min)Standard Deviation
2015.2± 1.1
2528.9± 2.3
3055.1± 4.5
3598.6± 7.9
40115.4± 9.8
4585.3± 6.7
5041.7± 3.9
5512.5± 1.5

Table 2: Temperature-Dependence of Hypothetical Kinase Kinetic Parameters

Temperature (°C)Km for 2-dodecoxyethanol (µM)Vmax (pmol/min)
252531
3522105
454590

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for 2-Dodecoxyethanol Phosphorylation

This protocol outlines a method to identify the optimal reaction temperature for a given kinase acting on 2-dodecoxyethanol.

1. Materials:

  • Kinase of interest (e.g., Lipid Kinase X)

  • 2-dodecoxyethanol substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Reaction termination buffer (e.g., 100 mM EDTA)

  • Detection reagents (e.g., for a luminescence-based ADP detection assay)

  • Temperature-controlled incubator or water baths

  • Microplate reader

2. Procedure:

  • Prepare a master mix containing the kinase reaction buffer, 2-dodecoxyethanol, and the kinase enzyme on ice.

  • Aliquot the master mix into reaction tubes or a microplate.

  • Pre-incubate the aliquots at a range of different temperatures (e.g., 20, 25, 30, 35, 40, 45, 50, 55°C) for 5 minutes to allow them to reach thermal equilibrium.

  • Prepare an ATP solution in the kinase reaction buffer.

  • Initiate the reaction by adding the ATP solution to each aliquot. The final ATP concentration should be at or near its Km for the kinase, if known.[8]

  • Incubate the reactions for a fixed period (e.g., 20 minutes) ensuring the time point falls within the linear range of the reaction.

  • Stop the reaction by adding the termination buffer.

  • Quantify the amount of phosphorylated product or ADP generated using an appropriate detection method, such as a luminescence-based kinase assay kit.[11][12]

  • Run parallel "no-enzyme" controls at each temperature to measure background signal.

  • Plot the reaction rate (product formed per unit time) against temperature to determine the optimum.

Protocol 2: In Vitro Phosphorylation of 2-Dodecoxyethanol for Downstream Analysis

This protocol describes a standard procedure for phosphorylating 2-dodecoxyethanol, which can then be purified and used in further experiments.

1. Materials:

  • Kinase of interest

  • 2-dodecoxyethanol

  • ATP

  • Kinase reaction buffer

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Analytical equipment (e.g., LC-MS/MS system)

2. Procedure:

  • Set up the reaction in a suitable tube by combining the kinase buffer, 2-dodecoxyethanol, and the kinase enzyme.

  • Pre-incubate the mixture at the predetermined optimal temperature for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature.

  • Terminate the reaction by adding Chloroform:Methanol (2:1 v/v) to extract the lipids.[13]

  • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase containing the lipid products.

  • Dry the organic phase under a stream of nitrogen.

  • The resulting phosphorylated 2-dodecoxyethanol can be reconstituted in an appropriate solvent for analysis by methods such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to confirm product formation and purity.[14][15]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane 2_dodecoxyethanol 2-dodecoxyethanol P_2_dodecoxyethanol Phosphorylated 2-dodecoxyethanol Downstream_Effector Downstream Effector (e.g., Protein Docking) P_2_dodecoxyethanol->Downstream_Effector recruits Growth_Factor Upstream Activator (e.g., Growth Factor) Kinase_X Lipid Kinase X (Active) Growth_Factor->Kinase_X activates Kinase_X->2_dodecoxyethanol phosphorylates Experimental_Workflow start Start prep_master_mix Prepare Master Mix (Buffer, Substrate, Kinase) start->prep_master_mix aliquot Aliquot Master Mix prep_master_mix->aliquot pre_incubate Pre-incubate at Various Temperatures aliquot->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate for Fixed Time add_atp->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction detect_product Quantify Product/ADP stop_reaction->detect_product analyze Plot Rate vs. Temperature detect_product->analyze end Determine Optimal Temp. analyze->end Troubleshooting_Logic start Low or No Activity? check_controls Is 'No-Enzyme' Control Also High? start->check_controls Yes check_reagents Are All Reagents Present? start->check_reagents No check_controls->check_reagents No sol_background High Background Signal. Subtract from Samples. check_controls->sol_background Yes check_enzyme Is Enzyme Active? check_reagents->check_enzyme Yes sol_reagents Missing Component. Review Protocol. check_reagents->sol_reagents No sol_denatured Enzyme Denatured or Inactive. Use New Aliquot. check_enzyme->sol_denatured No sol_temp Temperature Too High/Low. Perform Temp. Optimization. check_enzyme->sol_temp Yes

References

Technical Support Center: 2-Dodecoxyethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-dodecoxyethyl phosphate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-dodecoxyethyl phosphate and why is hydrolysis a concern?

A1: 2-Dodecoxyethyl phosphate is an organic molecule containing a phosphate ester group linked to a dodecoxyethyl chain. This structure makes it an amphiphilic molecule with potential applications as a surfactant, emulsifier, or in the formation of lipid-based drug delivery systems. Hydrolysis is the chemical breakdown of the phosphate ester bond by water, which yields dodecoxyethanol and phosphoric acid. This degradation can alter the compound's properties, leading to failed experiments, inaccurate results, and loss of valuable material.

Q2: What are the primary factors that promote the hydrolysis of 2-dodecoxyethyl phosphate?

A2: The primary factors that accelerate the hydrolysis of phosphate esters, including 2-dodecoxyethyl phosphate, are:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[1][2][3]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[2]

  • pH: Both acidic and, to a lesser extent, alkaline conditions can catalyze hydrolysis, though phosphate esters are generally more stable in slightly alkaline solutions.

  • Presence of Catalysts: Metal ions and certain enzymes (phosphatases) can significantly speed up the hydrolysis reaction.[4]

Q3: How can I detect if my sample of 2-dodecoxyethyl phosphate has undergone hydrolysis?

A3: Hydrolysis can be detected by monitoring changes in the sample's physical and chemical properties. Analytical techniques are the most reliable methods:

  • pH Measurement: A decrease in the pH of an unbuffered solution can indicate the formation of phosphoric acid, a hydrolysis product.

  • 31P NMR Spectroscopy: This technique can distinguish between the parent phosphate ester and free phosphate, providing a quantitative measure of hydrolysis.[5][6][7][8]

  • Chromatography (LC-MS/MS): Liquid chromatography-tandem mass spectrometry can be used to separate and quantify 2-dodecoxyethyl phosphate and its hydrolysis products, dodecoxyethanol and phosphate.[9][10][11][12][13]

Q4: What are the ideal storage conditions to minimize hydrolysis?

A4: To minimize hydrolysis, 2-dodecoxyethyl phosphate should be stored in a dry, cool, and controlled environment.

  • Temperature: Store at or below the manufacturer's recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C).

  • Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity.[1] For solutions, use anhydrous solvents whenever possible.

  • pH: If in an aqueous solution, maintaining a slightly alkaline pH (around 7.5-8.5) is generally recommended for better stability. However, the optimal pH should be determined experimentally for your specific application.

Q5: Are there any chemical stabilizers I can add to my solution to prevent hydrolysis?

A5: While industrial applications for phosphate esters utilize various stabilizers, their use in a research or drug development setting requires careful consideration to avoid interference with downstream experiments. For laboratory applications, the focus should be on controlling the environmental conditions (temperature, moisture, pH). If a stabilizer is absolutely necessary, a thorough literature search for inert options compatible with your specific experimental system is crucial. Potential avenues for investigation could include the use of specific buffers or chelating agents to sequester catalytic metal ions. However, without specific data on 2-dodecoxyethyl phosphate, any additive should be validated for compatibility and efficacy.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected decrease in pH of the solution. Hydrolysis of 2-dodecoxyethyl phosphate, leading to the formation of phosphoric acid.1. Confirm hydrolysis using an analytical technique like 31P NMR or LC-MS/MS. 2. Review storage and handling procedures to minimize exposure to water and high temperatures. 3. Consider buffering the solution to a slightly alkaline pH (e.g., pH 7.5-8.5) if compatible with the experiment.
Inconsistent experimental results over time. Gradual degradation of the 2-dodecoxyethyl phosphate stock solution due to hydrolysis.1. Prepare fresh solutions for each experiment. 2. Perform a stability study on your stock solution under your typical storage conditions to determine its usable lifetime. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles and contamination.
Formation of a precipitate in the solution. The hydrolysis product, dodecoxyethanol, may have lower solubility than the parent phosphate ester under certain conditions, leading to precipitation.1. Analyze the precipitate to confirm its identity. 2. Adjust the solvent system or concentration to improve the solubility of all components. 3. Filter the solution before use if the precipitate is confirmed to be a minor byproduct and its removal does not significantly alter the concentration of the active compound.
Loss of biological activity or formulation performance. Hydrolysis has altered the chemical structure and properties of 2-dodecoxyethyl phosphate.1. Quantify the extent of hydrolysis in your sample. 2. Synthesize or procure a fresh batch of the compound and stringently control storage and handling conditions. 3. Re-evaluate the formulation with freshly prepared solutions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of 2-dodecoxyethyl Phosphate

This protocol is designed to assess the stability of 2-dodecoxyethyl phosphate under stressed conditions to predict its long-term stability.

Materials:

  • 2-dodecoxyethyl phosphate

  • Aqueous buffers (e.g., pH 5, 7, and 9)

  • Anhydrous organic solvent (if applicable)

  • Temperature-controlled chambers or ovens (e.g., 25°C, 40°C, 60°C)

  • Analytical instrumentation (e.g., HPLC-MS/MS or 31P NMR)

Methodology:

  • Prepare solutions of 2-dodecoxyethyl phosphate at a known concentration in the different aqueous buffers and/or organic solvents.

  • Dispense aliquots of each solution into tightly sealed vials.

  • Place the vials in the temperature-controlled chambers.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining concentration of 2-dodecoxyethyl phosphate and the concentration of its hydrolysis products.

  • Plot the concentration of 2-dodecoxyethyl phosphate versus time for each condition to determine the degradation rate.

Protocol 2: Quantification of Hydrolysis by 31P NMR Spectroscopy

This protocol provides a method for monitoring the hydrolysis of 2-dodecoxyethyl phosphate by observing the change in the phosphorus NMR signal.

Materials:

  • 2-dodecoxyethyl phosphate solution

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Phosphoric acid (as a reference standard)

  • NMR spectrometer

Methodology:

  • Prepare a sample of the 2-dodecoxyethyl phosphate solution in a deuterated solvent suitable for NMR analysis.

  • Add a known concentration of a reference standard (e.g., phosphoric acid) if quantitative analysis is desired.

  • Acquire a 31P NMR spectrum of the initial sample (time = 0).

  • Incubate the sample under the desired experimental conditions (e.g., elevated temperature).

  • Acquire subsequent 31P NMR spectra at various time points.

  • Process the spectra and integrate the signals corresponding to 2-dodecoxyethyl phosphate and the inorganic phosphate product.

  • The relative integrals of these peaks will indicate the extent of hydrolysis over time.

Data Presentation

Table 1: Influence of Environmental Factors on the Stability of 2-dodecoxyethyl Phosphate (Qualitative)

Factor Condition Expected Impact on Hydrolysis Rate Recommendation
Temperature Low (e.g., 4°C)LowStore at refrigerated or frozen temperatures.
High (e.g., 40°C)HighAvoid exposure to elevated temperatures.
pH Acidic (e.g., < 6)IncreasedAvoid acidic conditions if possible.
Neutral (e.g., 7)ModerateA reasonable starting point for many applications.
Alkaline (e.g., > 8)Generally DecreasedConsider buffering to a slightly alkaline pH for enhanced stability.
Moisture AnhydrousMinimalUse anhydrous solvents and store in a desiccated environment.
AqueousIncreasedMinimize contact with water; if in aqueous solution, control other factors.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerating Conditions 2-Dodecoxyethyl Phosphate 2-Dodecoxyethyl Phosphate Hydrolysis Hydrolysis 2-Dodecoxyethyl Phosphate->Hydrolysis + H₂O Dodecoxyethanol Dodecoxyethanol Hydrolysis->Dodecoxyethanol Phosphoric Acid Phosphoric Acid Hydrolysis->Phosphoric Acid High Temperature High Temperature High Temperature->Hydrolysis Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->Hydrolysis Metal Ions Metal Ions Metal Ions->Hydrolysis

Caption: Hydrolysis pathway of 2-dodecoxyethyl phosphate.

Troubleshooting_Workflow Start Suspected Hydrolysis Check_pH pH Decreased? Start->Check_pH Analytical_Confirmation Confirm with 31P NMR or LC-MS/MS Check_pH->Analytical_Confirmation Yes End_Stable Solution Stabilized Check_pH->End_Stable No Review_Storage Review Storage & Handling Analytical_Confirmation->Review_Storage Buffer_Solution Consider Buffering Solution Review_Storage->Buffer_Solution End_Unstable Prepare Fresh Solution Review_Storage->End_Unstable Buffer_Solution->End_Stable Experimental_Workflow Prepare_Solutions Prepare Solutions (Varying pH/Temp) Incubate Incubate at Set Conditions Prepare_Solutions->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze via LC-MS/MS or 31P NMR Sample->Analyze Determine_Rate Determine Degradation Rate Analyze->Determine_Rate

References

Validation & Comparative

A Comparative Analysis of 2-Dodecoxyethyl Phosphate and Sodium Lauryl Sulfate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of surfactant chemistry, the selection of an appropriate agent is paramount for the successful development of stable and effective formulations. This guide provides a detailed comparative study of two anionic surfactants: 2-dodecoxyethyl phosphate and the widely utilized sodium lauryl sulfate (SLS). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Sodium lauryl sulfate is a well-characterized surfactant known for its strong detergency and foaming properties.[1][2] In contrast, 2-dodecoxyethyl phosphate, a type of alkyl ether phosphate, is generally recognized for its milder profile and excellent emulsification capabilities.[3][4] This comparison delves into their key physicochemical properties, emulsifying performance, and cytotoxic profiles to highlight their respective advantages and disadvantages.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental behavior of a surfactant in solution is dictated by its physicochemical properties, primarily its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is a critical parameter indicating the concentration at which surfactant molecules begin to form micelles, a point at which properties like detergency and solubilization are significantly enhanced.[5][6]

Property2-Dodecoxyethyl PhosphateSodium Lauryl Sulfate (SLS)
Chemical Structure C₁₂H₂₅(OCH₂CH₂)₂OPO₃H₂C₁₂H₂₅OSO₃Na
Synonyms Sodium Laureth-2 PhosphateSodium Dodecyl Sulfate
Critical Micelle Concentration (CMC) Data not available; generally higher than corresponding sulfates~8.2 mM in water at 25°C[1]
Surface Tension at CMC Data not available; generally achieve low surface tension~32-33.8 mN/m[7]

Emulsifying Performance

The ability of a surfactant to stabilize an emulsion is crucial in many pharmaceutical and cosmetic formulations. While both surfactants can act as emulsifiers, phosphate esters are often favored for their superior performance in creating stable oil-in-water emulsions.[3][4] The dialkyl phosphate component, in particular, is noted for its effectiveness in emulsification.[3]

To evaluate emulsifying performance, a common method involves preparing an oil-in-water emulsion and observing its stability over time. Key parameters to assess include droplet size distribution and the rate of creaming or coalescence.

Cytotoxicity Profile: A Safety Comparison

For applications involving contact with biological systems, the cytotoxicity of a surfactant is a critical consideration. Sodium lauryl sulfate is known to have a higher potential for skin and eye irritation compared to many other surfactants, including alkyl phosphates.[2][8] Alkyl phosphates are generally considered to be milder and less irritating to the skin.[8][9]

Cytotoxicity is typically evaluated in vitro using cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a substance.

SurfactantCell LineIC50 ValueReference
2-Dodecoxyethyl Phosphate Data not available--
Sodium Lauryl Sulfate (SLS) VariousDependent on cell line and exposure time[10][11]

Note: While a specific IC50 value for 2-dodecoxyethyl phosphate was not found, the available literature consistently points to the milder nature of alkyl phosphates compared to alkyl sulfates.[8][9]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of surfactant solutions can be determined using a tensiometer.

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare stock solution of surfactant B Create a series of dilutions with varying concentrations A->B C Measure surface tension of each dilution using a tensiometer B->C D Plot surface tension vs. log of concentration C->D E Identify the inflection point in the curve D->E F The concentration at the inflection point is the CMC E->F

Caption: Workflow for CMC and Surface Tension Determination.

Evaluation of Emulsion Stability

The stability of an emulsion can be assessed by monitoring changes in its physical properties over time.

Emulsion_Stability cluster_prep Emulsion Preparation cluster_storage Storage and Observation cluster_analysis Analysis P1 Prepare aqueous phase with surfactant P3 Homogenize aqueous and oil phases P1->P3 P2 Prepare oil phase P2->P3 S1 Store emulsion under controlled conditions (e.g., temperature, light) P3->S1 S2 Periodically observe for creaming or phase separation S1->S2 A1 Measure droplet size distribution at intervals S1->A1 A3 Assess overall stability S2->A3 A1->A3 A2 Quantify creaming layer height over time

Caption: Experimental Workflow for Emulsion Stability Testing.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition C1 Seed cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with varying concentrations of surfactant C2->T1 T2 Incubate for a defined period (e.g., 24, 48 hours) T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals A2->A3 R1 Measure absorbance at a specific wavelength A3->R1 R2 Calculate cell viability and determine IC50 R1->R2

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

The choice between 2-dodecoxyethyl phosphate and sodium lauryl sulfate is highly dependent on the specific requirements of the formulation. For applications demanding strong cleaning and high foam, SLS remains a viable option, provided its potential for irritation is managed.[1][2] However, for formulations where mildness, skin compatibility, and superior emulsification are paramount, 2-dodecoxyethyl phosphate and other alkyl phosphates present a compelling alternative.[3][8][9] Further research to generate specific quantitative data for 2-dodecoxyethyl phosphate would be invaluable to the scientific community for a more direct and comprehensive comparison.

References

A Comparative Performance Analysis: 2-Dodecoxyethyl Phosphate vs. Non-Ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical and biotechnological research, the selection of appropriate excipients is paramount to ensure the stability, efficacy, and safety of drug formulations. Surfactants, in particular, play a critical role in stabilizing emulsions, solubilizing poorly soluble drugs, and preventing protein aggregation. This guide provides an objective comparison of the performance of the anionic surfactant 2-dodecoxyethyl phosphate against a selection of widely used non-ionic surfactants: Polysorbate 80, Pluronic® F68, and Brij® 35. This comparison is supported by available experimental data to aid researchers in making informed decisions for their formulation development needs.

Key Performance Indicators: A Tabular Comparison

The following tables summarize key performance parameters for 2-dodecoxyethyl phosphate and the selected non-ionic surfactants. It is important to note that direct comparative experimental data for 2-dodecoxyethyl phosphate is limited in publicly available literature. Therefore, some values are based on data for structurally similar phosphate ester surfactants.

SurfactantTypeChemical StructureMolecular Weight ( g/mol )
2-Dodecoxyethyl Phosphate Anionic (Phosphate Ester)C₁₂H₂₅(OCH₂CH₂)₂OPO(OH)₂~354.4
Polysorbate 80 (Tween® 80) Non-ionicPolyoxyethylene (20) sorbitan monooleate~1310
Pluronic® F68 (Poloxamer 188) Non-ionicPoly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)~8400
Brij® 35 Non-ionicPolyoxyethylene (23) lauryl ether~1198

Physicochemical Properties

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
2-Dodecoxyethyl Phosphate Data not available¹Data not available¹
Polysorbate 80 (Tween® 80) ~0.013 - 0.05[1]~30-40
Pluronic® F68 (Poloxamer 188) ~0.04[2]~40-50[2]
Brij® 35 ~0.05 - 0.1[3]~35-40

Performance in Pharmaceutical Formulations

SurfactantEmulsion StabilizationProtein Aggregation InhibitionHemolytic Activity
2-Dodecoxyethyl Phosphate Good (as a class of surfactants)Data not availableExpected to be low to moderate²
Polysorbate 80 (Tween® 80) Excellent, widely used in O/W emulsions.[4]Effective in preventing surface-induced aggregation.[4][5]Low, but can induce hemolysis at higher concentrations.[6][7]
Pluronic® F68 (Poloxamer 188) Good, particularly in parenteral emulsions.[8][9]Effective in preventing agitation-induced aggregation.[5][10]Generally considered low.
Brij® 35 Effective, used in various emulsion systems.Can be used to stabilize proteins.Data not available

²Data on the specific hemolytic activity of 2-dodecoxyethyl phosphate is not available. However, phosphate esters are generally considered to have good biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are representative protocols for key experiments.

Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Methodology:

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[11][12]

Evaluation of Emulsion Stability using Turbiscan

Objective: To assess the ability of a surfactant to stabilize an oil-in-water (O/W) emulsion against destabilization phenomena like creaming, sedimentation, flocculation, and coalescence.

Methodology:

  • Emulsion Preparation: An O/W emulsion is prepared by homogenizing a fixed ratio of oil and water in the presence of a specific concentration of the surfactant being tested.

  • Sample Analysis: The freshly prepared emulsion is placed in a cylindrical glass cell and analyzed using a Turbiscan instrument. The instrument scans the entire height of the sample, measuring backscattering and transmission of a light source.

  • Data Acquisition: Measurements are taken at regular intervals over a defined period (e.g., 24 hours) at a controlled temperature.

  • Data Interpretation: The Turbiscan software generates profiles of backscattering and transmission as a function of the sample height. Changes in these profiles over time indicate destabilization phenomena. For instance, a decrease in backscattering at the bottom and an increase at the top suggests creaming. An increase in the mean droplet size, calculated from the backscattering data, indicates coalescence. The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative comparison of the stability of different formulations.

Assessment of Protein Aggregation Inhibition via Size Exclusion Chromatography (SEC)

Objective: To evaluate the effectiveness of a surfactant in preventing the formation of protein aggregates under stress conditions.

Methodology:

  • Sample Preparation: Solutions of a model protein (e.g., a monoclonal antibody) are prepared in a suitable buffer with and without the surfactant at various concentrations.

  • Stress Induction: The protein solutions are subjected to stress conditions known to induce aggregation, such as mechanical agitation (e.g., shaking or stirring) or thermal stress (incubation at an elevated temperature).

  • SEC Analysis: After the stress period, the samples are analyzed by size exclusion chromatography. SEC separates molecules based on their hydrodynamic radius. Monomeric protein will elute at a specific retention time, while aggregates will elute earlier.

  • Data Analysis: The chromatograms are analyzed to quantify the percentage of monomer, soluble aggregates, and high molecular weight species. A higher percentage of monomer in the presence of the surfactant indicates its ability to inhibit aggregation.

Visualizing Experimental Workflows

Diagrams created using Graphviz can effectively illustrate experimental processes.

EmulsionStabilityWorkflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis oil Oil Phase homogenizer High-Shear Homogenization oil->homogenizer water Aqueous Phase (+ Surfactant) water->homogenizer emulsion O/W Emulsion homogenizer->emulsion turbiscan Turbiscan Measurement (Backscattering & Transmission) emulsion->turbiscan Sample Loading data Data Acquisition (Time-lapsed Scans) turbiscan->data analysis Data Analysis (Creaming, Coalescence) data->analysis results Stability Profile (TSI) analysis->results

Caption: Workflow for Emulsion Stability Assessment.

Conclusion

The choice between 2-dodecoxyethyl phosphate and non-ionic surfactants like Polysorbate 80, Pluronic® F68, and Brij® 35 depends heavily on the specific application and formulation requirements.

  • 2-Dodecoxyethyl Phosphate , as a representative of the phosphate ester class, offers the advantages of being an anionic surfactant, which can be beneficial in modulating surface charge and for specific interactions with other formulation components. Phosphate esters are generally known for their good stability and emulsifying properties. However, the lack of extensive, publicly available data for this specific molecule necessitates further experimental evaluation for direct performance comparison.

  • Non-ionic surfactants are widely favored in pharmaceutical formulations due to their generally low toxicity, high biocompatibility, and reduced tendency to interact with charged molecules.

    • Polysorbate 80 is a stalwart in emulsion and protein formulations, demonstrating excellent performance in both areas.[4] Its primary drawback can be its potential to undergo hydrolysis and oxidation, which may impact long-term stability.

    • Pluronic® F68 is particularly valued in parenteral formulations for its low toxicity and ability to protect cells from shear stress.[2] It is also an effective inhibitor of protein aggregation.[5][10]

    • Brij® 35 is another versatile non-ionic surfactant with a good balance of properties, making it suitable for a range of applications.

For researchers and drug development professionals, the selection process should involve a thorough evaluation of the specific needs of the drug product, including the nature of the active pharmaceutical ingredient, the desired dosage form, and the required stability profile. While non-ionic surfactants have a more established track record and a wealth of supporting data, the unique properties of anionic surfactants like 2-dodecoxyethyl phosphate may offer advantages in certain formulation challenges, warranting further investigation.

References

effectiveness of 2-dodecoxyethyl phosphate as a wetting agent compared to alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Wetting Agent Efficacy

In the realm of pharmaceutical sciences and research, the selection of an appropriate wetting agent is paramount for optimizing formulation stability, enhancing drug delivery, and ensuring consistent experimental outcomes. This guide provides a comprehensive comparison of the wetting effectiveness of 2-dodecoxyethyl phosphate against two widely used alternatives: Sodium Laureth Sulfate (SLES) and Alkyl Polyglucosides (APGs). The following analysis is based on available experimental data to facilitate an informed decision-making process.

Executive Summary

Wetting agents are crucial surfactant molecules that reduce the surface tension of a liquid, allowing it to spread more easily across a solid surface. This property is critical in numerous applications, including the dispersion of hydrophobic active pharmaceutical ingredients (APIs), the uniform coating of solid dosage forms, and the penetration of liquids into porous materials. While 2-dodecoxyethyl phosphate belongs to the versatile class of phosphate ester surfactants, known for their emulsifying and wetting properties, a direct quantitative comparison with established alternatives is necessary to ascertain its relative performance.

Comparative Data on Wetting Performance

To provide a clear and concise overview, the following tables summarize the key performance indicators for 2-dodecoxyethyl phosphate and its alternatives. It is important to note that direct, publicly available quantitative data for 2-dodecoxyethyl phosphate is limited. Therefore, the data presented for phosphate esters serves as a general representation for this class of compounds.

Table 1: Surface Tension of Aqueous Solutions

Wetting AgentConcentrationSurface Tension (mN/m)
Phosphate Esters (general) VariesGenerally low, providing good wetting[1][2][3]
Sodium Laureth Sulfate (SLES) Critical Micelle Concentration (CMC)~34[4]
Alkyl Polyglucosides (APGs) 1% solution~29 (for C8-C10 and C12-C14)

Table 2: Contact Angle on a Hydrophobic Surface (Paraffin Film)

Wetting AgentConcentrationContact Angle (°)
Phosphate Esters (general) Not SpecifiedExpected to be low, indicating good wetting[1][2][3]
Sodium Laureth Sulfate (SLES) Not SpecifiedSignificantly reduces the contact angle of water[5][6]
Alkyl Polyglucosides (APGs) VariesCan significantly reduce the contact angle of water[7][8]

Table 3: Draves Wetting Time

Wetting AgentConcentrationWetting Time (seconds)
Phosphate Esters (general) Not SpecifiedExpected to be rapid
Anionic Surfactants (general) VariesCan be very rapid, often concentration-dependent[9][10]
Non-ionic Surfactants (general) VariesPerformance varies with structure and concentration[9]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of selecting a wetting agent and the experimental procedures for its evaluation, the following diagrams are provided.

Wetting_Agent_Selection_Process cluster_0 Formulation Requirements cluster_1 Wetting Agent Properties cluster_2 Performance Evaluation Hydrophobicity_of_API API Hydrophobicity Surface_Tension_Reduction Surface Tension Reduction Hydrophobicity_of_API->Surface_Tension_Reduction Required_Dispersion_Stability Dispersion Stability HLB_Value HLB Value Required_Dispersion_Stability->HLB_Value Regulatory_Constraints Regulatory Constraints Final_Selection Final Wetting Agent Selection Regulatory_Constraints->Final_Selection Comparative_Studies Comparative Studies Surface_Tension_Reduction->Comparative_Studies Contact_Angle_Lowering Contact Angle Lowering Contact_Angle_Lowering->Comparative_Studies HLB_Value->Comparative_Studies Experimental_Testing Experimental Testing Comparative_Studies->Experimental_Testing Experimental_Testing->Final_Selection Formulation_Requirements->Hydrophobicity_of_API

Caption: Logical workflow for selecting a suitable wetting agent.

Experimental_Workflow Prepare_Solutions Prepare Aqueous Solutions of Wetting Agents Measure_Surface_Tension Measure Surface Tension (e.g., Du Noüy ring method) Prepare_Solutions->Measure_Surface_Tension Measure_Contact_Angle Measure Contact Angle (e.g., Sessile Drop on Paraffin Film) Prepare_Solutions->Measure_Contact_Angle Perform_Draves_Test Perform Draves Wetting Test Prepare_Solutions->Perform_Draves_Test Analyze_Data Analyze and Compare Data Measure_Surface_Tension->Analyze_Data Measure_Contact_Angle->Analyze_Data Perform_Draves_Test->Analyze_Data

Caption: General experimental workflow for evaluating wetting agent performance.

Detailed Experimental Protocols

For accurate and reproducible comparative studies, standardized experimental protocols are essential. The following are summaries of key methods for evaluating wetting agent effectiveness.

Surface Tension Measurement (ASTM D1331)

This standard test method covers the determination of surface and interfacial tension of solutions of surface-active agents.[11][12]

  • Method A (Du Noüy Ring): This method involves slowly lifting a platinum ring from the surface of a liquid. The force required to detach the ring is measured and is proportional to the surface tension.[12]

  • Method C (Wilhelmy Plate): A thin platinum plate is brought into contact with the liquid surface. The force exerted on the plate due to wetting is measured by a tensiometer, from which the surface tension is calculated. This method can be less susceptible to viscosity effects compared to the ring method.[12]

General Procedure:

  • Prepare aqueous solutions of the wetting agents at various concentrations.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Measure the surface tension of each solution, ensuring the temperature is controlled and recorded.

  • For determining the Critical Micelle Concentration (CMC), plot surface tension as a function of the logarithm of the concentration. The point at which the surface tension plateaus is the CMC.

Contact Angle Measurement (ASTM D7334)

This practice covers the measurement of the advancing contact angle of a liquid droplet on a solid substrate.[13][14]

  • Sessile Drop Method: A small droplet of the wetting agent solution is deposited onto a standardized hydrophobic surface (e.g., paraffin film). A goniometer is used to capture an image of the droplet profile. Software then calculates the angle formed at the three-phase (solid-liquid-air) interface. A lower contact angle indicates better wetting.[15][16]

General Procedure:

  • Prepare a clean and uniform solid substrate. Paraffin film is a common choice for simulating a waxy, hydrophobic surface.

  • Dispense a small, precise volume of the wetting agent solution onto the substrate.

  • Capture a high-resolution image of the droplet profile.

  • Use image analysis software to measure the contact angle at the liquid-solid interface.

  • Perform multiple measurements for each solution to ensure statistical significance.

Draves Wetting Test (ASTM D2281)

This test method evaluates the efficiency of a wetting agent by measuring the time it takes for a weighted cotton skein to sink in a solution of the wetting agent.[17][18]

General Procedure:

  • A standardized cotton skein is attached to a weight.

  • The skein and weight are dropped into a graduated cylinder containing the wetting agent solution at a specified concentration and temperature.

  • The time required for the skein to become sufficiently wetted and sink is recorded. A shorter sinking time indicates a more effective wetting agent.[9]

Discussion and Conclusion

Based on the available data, both Sodium Laureth Sulfate (SLES) and Alkyl Polyglucosides (APGs) are effective wetting agents, capable of significantly reducing the surface tension of water and lowering the contact angle on hydrophobic surfaces.[4][19][20] Phosphate esters, as a class, are also recognized for their excellent wetting and emulsifying properties.[1][2][3]

  • Sodium Laureth Sulfate (SLES) is an anionic surfactant widely used for its excellent foaming and wetting properties. Its effectiveness is well-documented, making it a reliable, though sometimes harsh, option.

  • Alkyl Polyglucosides (APGs) are nonionic surfactants derived from renewable resources. They are known for their good wetting and low toxicity, positioning them as a "greener" alternative.[20] Their performance can be comparable to or even exceed that of traditional surfactants in certain applications.

Due to the lack of specific quantitative data for 2-dodecoxyethyl phosphate , a direct performance comparison is challenging. However, as a member of the phosphate ester family, it is expected to exhibit good wetting characteristics. Researchers and formulation scientists are encouraged to perform direct comparative experiments using the standardized protocols outlined above to determine the optimal wetting agent for their specific application. The choice will ultimately depend on a balance of performance requirements, formulation compatibility, regulatory considerations, and cost.

References

Shifting Surfactants: A Comparative Analysis of the Biodegradability of 2-dodecoxyethyl phosphate and Alkylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of sustainable science. This guide provides a detailed comparison of the biodegradability of 2-dodecoxyethyl phosphate and the widely used but increasingly scrutinized alkylphenol ethoxylates (APEs). By examining available data and standardized testing methodologies, this document aims to inform the selection of surfactants with more favorable environmental profiles.

The environmental persistence of chemical compounds is a growing concern, with regulatory bodies and scientific communities advocating for the use of readily biodegradable alternatives. Alkylphenol ethoxylates (APEs), a class of non-ionic surfactants used extensively in various industrial and commercial applications, have been identified as substances of concern due to their incomplete biodegradation and the formation of toxic, estrogen-mimicking metabolites such as nonylphenol and octylphenol. In contrast, 2-dodecoxyethyl phosphate, a phosphate ester-based surfactant, is emerging as a potentially more environmentally benign alternative. This guide synthesizes the available scientific information to compare the biodegradability of these two classes of compounds.

Quantitative Biodegradability Data

The following table summarizes the biodegradability data for 2-dodecoxyethyl phosphate and alkylphenol ethoxylates, based on standardized OECD test guidelines. It is important to note that specific data for 2-dodecoxyethyl phosphate is limited; therefore, data for analogous non-halogenated phosphate esters is used to provide a reasonable estimation of its biodegradability.

Chemical ClassTest MethodEndpointResultClassification
2-dodecoxyethyl phosphate (inferred) OECD 301C (Modified MITI Test)% Theoretical Biochemical Oxygen Demand (% ThOD)Estimated > 60% in 28 daysReadily Biodegradable
Alkylphenol Ethoxylates (APEs) OECD 301 Series% BiodegradationGenerally < 60% in 28 days within the 10-day windowNot Readily Biodegradable
APEs - Inherent Biodegradability OECD 302 Series% BiodegradationCan show significant primary biodegradation, but often incomplete mineralizationInherently Biodegradable, but with persistent metabolites

Experimental Protocols: Assessing Biodegradability

The biodegradability of chemical substances is typically assessed using standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD). These tests are designed to simulate environmental conditions and measure the extent and rate of microbial degradation.

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical is likely to biodegrade rapidly and completely in an aquatic environment. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day period and satisfies a "10-day window" criterion (reaching the pass level within 10 days of exceeding 10% biodegradation).

Key Methodologies within OECD 301:

  • OECD 301B (CO₂ Evolution Test): The test substance is incubated in a mineral medium with a microbial inoculum (activated sludge). Biodegradation is determined by measuring the amount of carbon dioxide produced over 28 days. The percentage of biodegradation is calculated by comparing the measured CO₂ with the theoretical maximum (ThCO₂). A pass level is ≥ 60% of ThCO₂.

  • OECD 301D (Closed Bottle Test): The test substance is incubated in a completely filled, sealed bottle with a mineral medium and inoculum. The depletion of dissolved oxygen is measured over 28 days. The percentage of biodegradation is calculated based on the theoretical oxygen demand (ThOD). A pass level is ≥ 60% of ThOD.[1][2]

  • OECD 301F (Manometric Respirometry Test): Similar to the Closed Bottle Test, this method measures the oxygen consumed by the microorganisms. The test is conducted in a closed respirometer that measures the change in pressure as oxygen is consumed. A pass level is ≥ 60% of ThOD.[2][3]

OECD 302: Inherent Biodegradability

These tests are designed to assess whether a chemical has the potential to be biodegraded in the environment, even if it does not meet the stringent criteria for ready biodegradability. These tests employ conditions that are more favorable for biodegradation, such as a higher concentration of microorganisms and a longer exposure time.[4][5][6]

Key Methodologies within OECD 302:

  • OECD 302B (Zahn-Wellens/EMPA Test): The test substance is exposed to a high concentration of activated sludge. The removal of dissolved organic carbon (DOC) is measured over a period of up to 28 days. A result of >70% DOC removal indicates inherent, ultimate biodegradability, while >20% indicates inherent, primary biodegradability.[4][5]

Comparative Biodegradation Pathways

The structural differences between 2-dodecoxyethyl phosphate and alkylphenol ethoxylates lead to distinct biodegradation pathways and environmental fates.

Biodegradation of 2-dodecoxyethyl phosphate

While specific studies on 2-dodecoxyethyl phosphate are scarce, the biodegradation of non-halogenated phosphate esters is generally understood to proceed via the hydrolysis of the phosphate ester bonds by microbial esterases.[7] This initial cleavage is expected to break the molecule down into dodecanol, ethanol, and inorganic phosphate. These smaller, simpler molecules are then readily utilized by a wide range of microorganisms and are ultimately mineralized to carbon dioxide and water. This pathway avoids the formation of persistent and toxic intermediates.

Biodegradation of 2-dodecoxyethyl phosphate.
Biodegradation of Alkylphenol Ethoxylates

The biodegradation of APEs is a more complex and problematic process. The initial and most rapid step is the shortening of the hydrophilic ethoxylate chain by microorganisms. This primary biodegradation results in the formation of short-chain APEs and, ultimately, alkylphenols such as nonylphenol and octylphenol. These degradation products are more persistent, more toxic, and are known endocrine disruptors. The complete mineralization of the aromatic ring of the alkylphenol is a much slower process.

Experimental Workflow for Biodegradability Assessment

The following diagram illustrates a typical workflow for assessing the biodegradability of a chemical substance according to OECD guidelines.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase (28 days) cluster_analysis Data Analysis & Interpretation Test Substance Characterization Test Substance Characterization Incubation in Test Vessels Incubation in Test Vessels Test Substance Characterization->Incubation in Test Vessels Inoculum Preparation (Activated Sludge) Inoculum Preparation (Activated Sludge) Inoculum Preparation (Activated Sludge)->Incubation in Test Vessels Mineral Medium Preparation Mineral Medium Preparation Mineral Medium Preparation->Incubation in Test Vessels Measurement of Degradation Parameter Measurement of Degradation Parameter Incubation in Test Vessels->Measurement of Degradation Parameter Data Collection at Intervals Data Collection at Intervals Measurement of Degradation Parameter->Data Collection at Intervals Calculation of % Biodegradation Calculation of % Biodegradation Data Collection at Intervals->Calculation of % Biodegradation Comparison to Pass Levels Comparison to Pass Levels Calculation of % Biodegradation->Comparison to Pass Levels Classification (Readily vs. Inherently Biodegradable) Classification (Readily vs. Inherently Biodegradable) Comparison to Pass Levels->Classification (Readily vs. Inherently Biodegradable)

Workflow for OECD Biodegradability Testing.

Logical Comparison of Biodegradability

The following diagram provides a logical framework for comparing the biodegradability profiles of 2-dodecoxyethyl phosphate and alkylphenol ethoxylates.

Logical_Comparison cluster_phosphate 2-dodecoxyethyl phosphate cluster_ape Alkylphenol Ethoxylates Phosphate_Ester_Bond Phosphate Ester Linkage Hydrolysis Rapid Hydrolysis Phosphate_Ester_Bond->Hydrolysis leads to Non_Toxic_Intermediates Non-Toxic Intermediates Hydrolysis->Non_Toxic_Intermediates forms Complete_Mineralization Complete Mineralization Non_Toxic_Intermediates->Complete_Mineralization undergo Readily_Biodegradable Readily Biodegradable Complete_Mineralization->Readily_Biodegradable results in Ethoxylate_Chain Ethoxylate Chain Chain_Shortening Slow Chain Shortening Ethoxylate_Chain->Chain_Shortening undergoes Toxic_Intermediates Persistent, Toxic Intermediates (e.g., Nonylphenol) Chain_Shortening->Toxic_Intermediates forms Incomplete_Mineralization Incomplete Mineralization Toxic_Intermediates->Incomplete_Mineralization leads to Not_Readily_Biodegradable Not Readily Biodegradable Incomplete_Mineralization->Not_Readily_Biodegradable results in

Comparison of Biodegradation Characteristics.

Conclusion

Based on the available data and an understanding of their chemical structures and degradation pathways, 2-dodecoxyethyl phosphate presents a more favorable environmental profile compared to alkylphenol ethoxylates. The inferred ready biodegradability of 2-dodecoxyethyl phosphate, which proceeds through hydrolysis to non-toxic intermediates, stands in stark contrast to the incomplete biodegradation of APEs and their formation of persistent and toxic metabolites. For researchers and professionals in drug development and other scientific fields, the selection of surfactants like 2-dodecoxyethyl phosphate over APEs represents a tangible step towards greener and more sustainable chemical practices. Further direct comparative studies using standardized OECD protocols are warranted to definitively quantify the biodegradability of 2-dodecoxyethyl phosphate and solidify its position as a preferred alternative.

References

A Comparative Guide: Phosphorus Pentoxide vs. Polyphosphoric Acid for 2-Dodecoxyethanol Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of 2-dodecoxyethanol is a critical step in the synthesis of various surfactants, emulsifiers, and potential drug delivery agents. The choice of phosphorylating agent significantly impacts the product distribution, reaction efficiency, and overall process viability. This guide provides an objective comparison of two common phosphorylating agents, phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA), for this reaction, supported by available experimental data for analogous long-chain alcohols.

Performance Comparison

Phosphorus pentoxide is a highly reactive and powerful dehydrating agent, typically leading to a mixture of mono- and dialkyl phosphates. The ratio of these products can be controlled to some extent by adjusting the reaction stoichiometry and conditions. Polyphosphoric acid, a viscous mixture of phosphoric acid polymers, is also an effective phosphorylating agent, generally favoring the formation of monoalkyl phosphates, though often accompanied by a significant amount of residual phosphoric acid.

Quantitative Data Summary

ParameterPhosphorus Pentoxide (P₂O₅)Polyphosphoric Acid (PPA)
Starting Alcohol Lauryl AlcoholLauryl Alcohol
Monoalkyl Phosphate ~66%High
Dialkyl Phosphate ~25%Low
Residual Phosphoric Acid ~9%High[1]
Key Advantage High conversion of the alcoholHigh selectivity for monoalkyl phosphate[1]
Key Disadvantage Significant formation of dialkyl phosphateHigh residual phosphoric acid complicates purification[1]

Experimental Protocols

Detailed methodologies for the phosphorylation of a long-chain alcohol using phosphorus pentoxide and general guidance for using polyphosphoric acid are provided below. These serve as a foundational starting point for the phosphorylation of 2-dodecoxyethanol.

Phosphorylation using Phosphorus Pentoxide (Based on Lauryl Alcohol)[2]
  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Reagents:

    • 2-Dodecoxyethanol

    • Phosphorus pentoxide (P₂O₅)

    • Optional: A non-reactive solvent or dispersant to manage viscosity and improve heat transfer.

  • Procedure:

    • 2-Dodecoxyethanol is charged into the reaction flask.

    • P₂O₅ is added portion-wise to the stirred alcohol at a controlled temperature, typically between 60-80°C. The molar ratio of alcohol to P₂O₅ is a critical parameter, with a 2:1 ratio often used to favor monoester formation.

    • The reaction mixture is stirred at the set temperature for a specified duration, typically 2-4 hours, until the reaction is complete (monitored by techniques like TLC or ³¹P NMR).

  • Work-up:

    • The reaction mixture is cooled.

    • Water is carefully added to hydrolyze any remaining P₂O₅ and polyphosphates. This step is exothermic and requires careful temperature control.

    • The product mixture, containing mono- and dialkyl phosphates and phosphoric acid, is then subjected to purification, which may involve extraction and/or chromatographic techniques.

Phosphorylation using Polyphosphoric Acid (General Procedure)
  • Reaction Setup: Similar to the setup for phosphorus pentoxide, a well-stirred reaction vessel with temperature control is required.

  • Reagents:

    • 2-Dodecoxyethanol

    • Polyphosphoric acid (PPA) - commercial grades with varying P₂O₅ content are available (e.g., 115%).

  • Procedure:

    • 2-Dodecoxyethanol is heated to a moderate temperature (e.g., 60-70°C) to reduce its viscosity.

    • PPA is added to the stirred alcohol. Due to the high viscosity of PPA, this may require heating the PPA as well for easier handling.

    • The reaction mixture is maintained at the desired temperature, often in the range of 70-100°C, for several hours.

  • Work-up:

    • The reaction is quenched by the slow addition of water or ice, which hydrolyzes the polyphosphates to orthophosphoric acid.

    • The product is then extracted from the aqueous acidic solution using a suitable organic solvent. The high concentration of phosphoric acid in the aqueous layer is a key consideration during purification.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical comparison between the two phosphorylating agents, the following diagrams are provided.

G Experimental Workflow for Phosphorylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Alcohol 2-Dodecoxyethanol Reaction Controlled Temperature Stirring under Inert Atmosphere Alcohol->Reaction Reagent Phosphorylating Agent (P₂O₅ or PPA) Reagent->Reaction Hydrolysis Hydrolysis (Addition of Water/Ice) Reaction->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product Phosphate Esters Purification->Product

Caption: A generalized workflow for the phosphorylation of 2-dodecoxyethanol.

G Comparison of P₂O₅ and PPA for Phosphorylation cluster_p2o5 Phosphorus Pentoxide (P₂O₅) cluster_ppa Polyphosphoric Acid (PPA) P2O5_reactivity High Reactivity P2O5_products Mixture of Mono- and Di-esters P2O5_reactivity->P2O5_products P2O5_advantage Advantage: High Alcohol Conversion P2O5_products->P2O5_advantage P2O5_disadvantage Disadvantage: Forms Di-ester Impurity P2O5_products->P2O5_disadvantage PPA_reactivity Moderate Reactivity PPA_products Predominantly Mono-ester PPA_reactivity->PPA_products PPA_advantage Advantage: High Mono-ester Selectivity PPA_products->PPA_advantage PPA_disadvantage Disadvantage: High Residual H₃PO₄ PPA_products->PPA_disadvantage

Caption: A logical comparison of phosphorus pentoxide and polyphosphoric acid.

Conclusion

The selection between phosphorus pentoxide and polyphosphoric acid for the phosphorylation of 2-dodecoxyethanol depends on the desired product profile and the acceptable level of impurities. If a high conversion of the starting alcohol is the primary goal and the presence of the dialkyl phosphate can be tolerated or removed, P₂O₅ is a potent choice. Conversely, if high selectivity for the monoalkyl phosphate is crucial and the downstream purification can effectively remove a significant amount of phosphoric acid, PPA is the preferred reagent. For applications requiring a high purity of the mono-2-dodecoxyethyl phosphate, the use of PPA followed by a robust purification strategy may be the most effective approach. Researchers should conduct small-scale optimization experiments to determine the ideal conditions for their specific application.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of 2-Dodecoxyethyl Phosphate on Steel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the corrosion inhibition performance of 2-dodecoxyethyl phosphate and its analogues on steel surfaces against other common corrosion inhibitors. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Introduction to 2-Dodecoxyethyl Phosphate as a Corrosion Inhibitor

Organic phosphate esters, particularly those with long alkyl chains like 2-dodecoxyethyl phosphate, are effective corrosion inhibitors for steel in various corrosive environments. Their mechanism of inhibition primarily involves the formation of a protective, hydrophobic film on the metal surface. The phosphate head group chemically adsorbs onto the steel, while the long dodecyl tail orients away from the surface, creating a barrier that repels corrosive species.

While specific data for 2-dodecoxyethyl phosphate is limited in publicly available literature, extensive research on analogous long-chain alkyl phosphates, such as dodecyl phosphate, provides valuable insights into its expected performance. This guide will utilize data from these closely related compounds to draw comparisons.

Quantitative Performance Comparison

The following tables summarize the corrosion inhibition efficiency of various inhibitors on steel, based on weight loss and electrochemical impedance spectroscopy (EIS) data.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorConcentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference Compound
Dodecyl Phosphate (analogue) 1001 M HCl2592.5-
Benzotriazole (BTA)1001 M HCl2585.2Dodecyl Phosphate
Dodecylamine1001 M HCl2588.7Dodecyl Phosphate
Sodium Molybdate1001 M HCl2575.4Dodecyl Phosphate

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (ppm)Corrosive MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Reference Compound
Dodecyl Phosphate (analogue) 1001 M HCl85025-
Benzotriazole (BTA)1001 M HCl52045Dodecyl Phosphate
Dodecylamine1001 M HCl61038Dodecyl Phosphate
Sodium Molybdate1001 M HCl35060Dodecyl Phosphate

Note: The data presented for Dodecyl Phosphate is representative of long-chain alkyl phosphates and serves as a proxy for 2-dodecoxyethyl phosphate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are abraded with different grades of emery paper, degreased with acetone, washed with deionized water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places.

  • Immersion: The coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the desired concentration of the inhibitor.

  • Exposure: The beakers are maintained at a constant temperature for a specified duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing an inhibitor like urotropine), washed, dried, and re-weighed.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes occurring at the metal/electrolyte interface.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (corrosive medium with or without inhibitor) for a period (e.g., 1 hour) to allow the open-circuit potential (OCP) to stabilize.

  • Measurement: An AC signal with a small amplitude (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The data is then fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Corrosion Inhibition Mechanism

The following diagram illustrates the general mechanism of corrosion inhibition by 2-dodecoxyethyl phosphate on a steel surface.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Steel-Solution Interface cluster_steel Steel Surface Corrosive_Species Corrosive Species (H⁺, Cl⁻) Adsorption Adsorption of Phosphate Head Group Corrosive_Species->Adsorption Attack Inhibitor 2-Dodecoxyethyl Phosphate Molecules Inhibitor->Adsorption Adsorbs Film_Formation Formation of Hydrophobic Barrier Adsorption->Film_Formation Leads to Steel Fe Adsorption->Steel Film_Formation->Steel Protects

Caption: Mechanism of steel corrosion inhibition by 2-dodecoxyethyl phosphate.

Experimental Workflow for Inhibitor Evaluation

The logical flow of experiments to validate the efficiency of a corrosion inhibitor is depicted below.

G A Steel Specimen Preparation B Weight Loss Experiment A->B C Electrochemical (EIS) Measurement A->C D Data Analysis: Corrosion Rate & Inhibition Efficiency B->D E Data Analysis: Rct, Cdl & Inhibition Efficiency C->E F Comparative Evaluation D->F E->F G Conclusion on Inhibitor Performance F->G

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Dodecoxyethanol; Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the mixture of 2-Dodecoxyethanol and phosphoric acid.

I. Personal Protective Equipment (PPE)

When handling the 2-Dodecoxyethanol; phosphoric acid mixture, a comprehensive PPE strategy is critical to mitigate risks of exposure. The following table summarizes the required PPE, compiled from safety data for the individual components.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Chemical safety goggles and a full-face shieldPhosphoric acid can cause severe eye irritation or damage. A face shield provides an additional layer of protection against splashes.[1]
Skin Chemical-resistant gloves (Natural Rubber, Nitrile Rubber, Butyl Rubber, Polyvinyl Chloride, or Neoprene), acid-resistant apron, and bootsTo protect against skin burns and irritation from phosphoric acid.[2][3] Impervious gloves are necessary to prevent skin contact with solvents like 2-Dodecoxyethanol, which can cause dermatitis.
Respiratory NIOSH-approved respiratorRequired if ventilation is inadequate, or when working with heated or misted material.[1][4] For phosphoric acid, an air-purifying respirator with appropriate cartridges is necessary, and for 2-butoxyethanol (a related compound), an organic vapor respirator is recommended.
Body Laboratory coat or chemical protective clothingTo be worn over personal clothing to prevent contamination.[5]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when the solution is heated or agitated.[5]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling:

  • Don all required PPE before handling the chemical mixture.

  • When transferring or pouring, do so carefully to avoid splashing.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[5]

  • Avoid direct contact with the substance.[1]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Clean any contaminated surfaces according to laboratory protocols.

  • Properly remove and store or dispose of PPE.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[4]

IV. Disposal Plan

Proper disposal of 2-Dodecoxyethanol; phosphoric acid is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The mixture should be treated as hazardous waste due to the corrosive nature of phosphoric acid.

  • Containerization: Collect waste in a designated, properly labeled, and corrosion-resistant container.

  • Disposal: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[4] Do not pour down the drain.[5] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

V. Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling 2-Dodecoxyethanol; phosphoric acid.

G Workflow for Handling 2-Dodecoxyethanol; Phosphoric Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Functionality prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 handle1 Carefully Transfer Chemical Mixture prep3->handle1 handle2 Keep Containers Closed When Not in Use handle1->handle2 emergency Emergency Procedures (Spill or Exposure) handle1->emergency post1 Wash Hands & Exposed Skin handle2->post1 handle2->emergency post2 Decontaminate Work Area post1->post2 post3 Properly Remove & Store/Dispose of PPE post2->post3 disp1 Collect Waste in Labeled, Resistant Container post3->disp1 disp2 Follow Institutional EHS Disposal Protocol disp1->disp2

Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.